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  • Product: Methyl 2-amino-5-(propan-2-yl)benzoate hydrochloride
  • CAS: 1221726-14-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of Methyl 2-amino-5-(propan-2-yl)benzoate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 2-amino-5-(propan-2-yl)benzoate hydrochloride, a substituted anthranilate, is a valuable intermediate in the synthesis of a variety of o...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-5-(propan-2-yl)benzoate hydrochloride, a substituted anthranilate, is a valuable intermediate in the synthesis of a variety of organic molecules, particularly in the pharmaceutical and specialty chemical industries. Its structure, featuring an amino group, an isopropyl substituent, and a methyl ester on a benzene ring, provides a versatile scaffold for further chemical modifications. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process considerations.

Retrosynthetic Analysis and Key Strategic Considerations

A retrosynthetic analysis of the target molecule reveals two primary strategic disconnections. The most direct approach involves the esterification of the corresponding carboxylic acid, 2-amino-5-(propan-2-yl)benzoic acid. An alternative strategy involves the formation of the amino group late in the synthesis, typically by reduction of a nitro group precursor. The choice of pathway is often dictated by the availability and cost of starting materials, desired scale of the reaction, and tolerance of functional groups in subsequent synthetic steps.

Synthesis Pathway 1: Fischer-Speier Esterification of 2-amino-5-(propan-2-yl)benzoic Acid

This is a classical and cost-effective method for the synthesis of the target molecule. The reaction involves the acid-catalyzed esterification of 2-amino-5-(propan-2-yl)benzoic acid with methanol.[1]

Reaction Mechanism

The Fischer-Speier esterification is an equilibrium-controlled reaction. A strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid, protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity.[1] Methanol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of water yield the methyl ester. To drive the equilibrium towards the product, a large excess of methanol is typically used, and in some cases, water is removed as it is formed.[2]

Visualizing the Esterification Pathway

Fischer_Esterification 2-amino-5-isopropylbenzoic_acid 2-amino-5-(propan-2-yl)benzoic acid Intermediate Protonated Carboxylic Acid 2-amino-5-isopropylbenzoic_acid->Intermediate + H⁺ Methanol Methanol (excess) Methanol->Intermediate H2SO4 H₂SO₄ (catalyst) H2SO4->Intermediate Product Methyl 2-amino-5-(propan-2-yl)benzoate Intermediate->Product + Methanol - H₂O Final_Product Methyl 2-amino-5-(propan-2-yl)benzoate Hydrochloride Product->Final_Product + HCl HCl HCl in ether/dioxane HCl->Product

Caption: Fischer-Speier esterification of 2-amino-5-(propan-2-yl)benzoic acid followed by hydrochloride salt formation.

Detailed Experimental Protocol

Materials:

  • 2-amino-5-(propan-2-yl)benzoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (in a suitable solvent like diethyl ether or 1,4-dioxane)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-amino-5-(propan-2-yl)benzoic acid (1.0 eq) in anhydrous methanol (10-20 eq).[2]

  • Catalyst Addition: Carefully add concentrated sulfuric acid (1.0-1.2 eq) dropwise to the stirred suspension.[2] An exotherm may be observed.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[2]

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.[2]

    • Dissolve the residue in ethyl acetate.[2]

    • Carefully wash the organic layer with a saturated aqueous solution of NaHCO₃ until the cessation of gas evolution.[2] This step neutralizes the sulfuric acid catalyst.

    • Wash the organic layer with brine.[2]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude methyl 2-amino-5-(propan-2-yl)benzoate.[2]

  • Purification: The crude product can be purified by silica gel column chromatography or by recrystallization from a suitable solvent system such as ethyl acetate/hexanes.[2]

  • Hydrochloride Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether, ethyl acetate). Add a solution of hydrochloric acid in ether or dioxane dropwise with stirring. The hydrochloride salt will precipitate and can be collected by filtration, washed with cold solvent, and dried under vacuum.

Troubleshooting and Optimization
Problem Potential Cause(s) Suggested Solution(s)
Low or no product yield 1. Incomplete reaction. 2. Insufficient catalyst. 3. Presence of water.1. Increase reaction time and ensure reflux temperature is maintained. Monitor by TLC. 2. Use a stoichiometric amount of strong acid relative to the starting material.[2] 3. Use anhydrous methanol and glassware.
Product contaminated with starting material 1. Incomplete conversion. 2. Inefficient work-up.1. See "Low or no product yield" solutions. 2. Ensure complete neutralization during the aqueous work-up to remove unreacted carboxylic acid as its carboxylate salt in the aqueous layer.[2]

Synthesis Pathway 2: Nitration-Reduction-Esterification Sequence

This pathway offers an alternative route, particularly if the starting material, 5-isopropyl-2-nitrobenzoic acid or its ester, is more readily available or cost-effective. This multi-step process involves:

  • Nitration of a suitable precursor.

  • Reduction of the nitro group to an amine.

  • Esterification of the carboxylic acid.

The order of the reduction and esterification steps can be interchanged.

Step 1: Synthesis of the Nitro-Intermediate

A plausible precursor is methyl 3-isopropylbenzoate, which upon nitration would be expected to yield a mixture of isomers. The directing effects of the ester and isopropyl groups would need to be carefully considered to optimize the yield of the desired 5-isopropyl-2-nitro isomer. A more controlled approach would start with 3-isopropylbenzoic acid, followed by nitration and then esterification. The nitration of methyl benzoate to methyl m-nitrobenzoate is a well-established procedure.[3][4]

Visualizing the Nitration-Reduction-Esterification Pathway

Nitration_Reduction_Esterification Starting_Material 3-isopropylbenzoic acid Nitro_Acid 5-isopropyl-2-nitrobenzoic acid Starting_Material->Nitro_Acid 1. Nitration Nitration (HNO₃, H₂SO₄) Nitration->Nitro_Acid Nitro_Ester Methyl 5-isopropyl-2-nitrobenzoate Nitro_Acid->Nitro_Ester 2. Esterification Esterification (Methanol, H₂SO₄) Esterification->Nitro_Ester Product_Free_Base Methyl 2-amino-5-(propan-2-yl)benzoate Nitro_Ester->Product_Free_Base 3. Reduction Reduction (e.g., H₂, Pd/C) Reduction->Product_Free_Base Final_Product Methyl 2-amino-5-(propan-2-yl)benzoate Hydrochloride Product_Free_Base->Final_Product 4. HCl_Salt_Formation HCl in ether/dioxane HCl_Salt_Formation->Final_Product

Caption: A multi-step synthesis pathway involving nitration, esterification, and reduction.

Step 2: Reduction of the Nitro Group

The reduction of the nitro group in methyl 5-isopropyl-2-nitrobenzoate can be achieved through various methods, with catalytic hydrogenation being a common and clean approach.

Detailed Experimental Protocol for Reduction:

Materials:

  • Methyl 5-isopropyl-2-nitrobenzoate

  • Palladium on carbon (Pd/C, 5-10 wt%)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • Reaction Setup: In a hydrogenation vessel, dissolve methyl 5-isopropyl-2-nitrobenzoate in methanol or ethanol.

  • Catalyst Addition: Carefully add Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

  • Work-up:

    • Carefully vent the excess hydrogen and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst.[2] Wash the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude methyl 2-amino-5-(propan-2-yl)benzoate.

  • Purification and Salt Formation: Purify the product and form the hydrochloride salt as described in Pathway 1.

Alternative Esterification Methods

For substrates that may be sensitive to the harsh acidic conditions of Fischer-Speier esterification, alternative methods can be employed.

  • Steglich Esterification: This method uses a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, typically 4-dimethylaminopyridine (DMAP), to facilitate ester formation under mild, neutral conditions.[1] This is particularly useful for sterically hindered or acid-sensitive substrates.[1]

  • Triphosgene-Mediated Esterification: Triphosgene can be used to activate the carboxylic acid, allowing for a rapid and high-yielding esterification reaction under mild conditions.

Conclusion

The synthesis of Methyl 2-amino-5-(propan-2-yl)benzoate hydrochloride can be effectively achieved through several pathways. The direct Fischer-Speier esterification of 2-amino-5-(propan-2-yl)benzoic acid represents the most straightforward and atom-economical approach. However, a multi-step sequence involving nitration and reduction provides a viable alternative, the feasibility of which depends on the availability of the appropriate starting materials. The choice of the optimal synthetic route will depend on a careful evaluation of factors such as cost, scale, and the specific requirements of the overall research or development program.

References

  • Benchchem. Optimizing reaction conditions for the synthesis of Methyl 2-amino-5-isopropylbenzoate.
  • Benchchem. Application Notes and Protocols: Esterification of 2-amino-5-isopropylbenzoic Acid.
  • Organic Syntheses. Methyl m-nitrobenzoate.
  • Truman ChemLab. Multi-Step Synthesis of Methyl m-Nitrobenzoate.
  • Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Cengage Learning.
  • Scribd. Synthesis and Analysis of Methyl m-Nitrobenzoate.

Sources

Exploratory

Technical Whitepaper: Synthesis, Isolation, and Utility of Methyl 2-amino-5-(propan-2-yl)benzoate Hydrochloride

Executive Summary In the landscape of pharmaceutical and fine chemical synthesis, the selection and handling of precursors dictate reaction efficiency, impurity profiling, and overall synthetic viability. Methyl 2-amino-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of pharmaceutical and fine chemical synthesis, the selection and handling of precursors dictate reaction efficiency, impurity profiling, and overall synthetic viability. Methyl 2-amino-5-(propan-2-yl)benzoate hydrochloride (commonly referred to as methyl 2-amino-5-isopropylbenzoate hydrochloride) is a pivotal anthranilic acid derivative. It is utilized extensively as an intermediate in the development of kinase inhibitors and advanced agrochemicals [3].

As a Senior Application Scientist, I designed this guide to move beyond basic safety data sheets. This document details the physicochemical profiling, mechanistic utility, and a self-validating experimental protocol for the isolation of its hydrochloride salt, ensuring high-fidelity downstream applications.

Physicochemical Profiling & Registry Identification

Accurate registry identification is the first step in any rigorous chemical workflow. The free base and its corresponding hydrochloride salt exhibit distinct solubility and stability profiles, necessitating precise CAS tracking to avoid critical failures during scale-up.

Table 1: Comparative Physicochemical Data

ParameterFree BaseHydrochloride Salt (Target)
CAS Registry Number [1] [2]
Chemical Name Methyl 2-amino-5-isopropylbenzoateMethyl 2-amino-5-(propan-2-yl)benzoate HCl
Molecular Formula C₁₁H₁₅NO₂C₁₁H₁₆ClNO₂
Molecular Weight 193.24 g/mol 229.70 g/mol
Physical State Viscous oil to low-melting solidCrystalline powder
Oxidative Stability Moderate (prone to auto-oxidation)High (amine lone pair is sequestered)

Mechanistic Utility in Drug Discovery

The structural architecture of methyl 2-amino-5-(propan-2-yl)benzoate offers dual functional utility in drug design:

  • Steric & Lipophilic Targeting: The isopropyl group at the 5-position provides a sterically demanding, lipophilic moiety that frequently occupies hydrophobic pockets (e.g., the DFG-out conformation in kinase targets).

  • Bi-electrophilic/Nucleophilic Center: The ortho-amino ester acts as a versatile scaffold for constructing quinazolines or anthranilamides.

The Causality of Salt Formation: Why utilize the hydrochloride salt (CAS 1221726-14-2) instead of the free base (CAS 1029420-48-1)? Anthranilic esters with electron-donating alkyl groups (like the isopropyl moiety) are highly susceptible to atmospheric oxidation, leading to colored degradation products (azo/azoxy dimers). By protonating the primary amine to form the HCl salt, the reactive lone pair is sequestered. This dramatically enhances shelf-life and prevents premature auto-condensation during storage, ensuring that the stoichiometry remains exact for sensitive cross-coupling reactions.

Synthetic Workflow & Logical Relationships

The generation of the target compound typically proceeds via the esterification of 2-amino-5-isopropylbenzoic acid, followed by controlled salt formation to yield the stable precursor.

G A 2-Amino-5-isopropylbenzoic Acid (Starting Material) B Esterification (MeOH, Catalytic H2SO4, Reflux) A->B C Methyl 2-amino-5-isopropylbenzoate (Free Base: CAS 1029420-48-1) B->C D Salt Formation (HCl in 1,4-Dioxane, 0°C) C->D E Methyl 2-amino-5-(propan-2-yl)benzoate HCl (Target: CAS 1221726-14-2) D->E F Downstream API Synthesis (Amidation / Cross-Coupling) E->F

Synthetic workflow for Methyl 2-amino-5-(propan-2-yl)benzoate hydrochloride.

Experimental Protocol: Controlled Salt Formation and Self-Validation

A protocol is only as robust as its built-in validation mechanisms. The following methodology details the conversion of the free base to the HCl salt, explicitly defining the causality for every operational parameter to guarantee reproducibility.

Phase 1: Anhydrous Dissolution
  • Action: Dissolve 1.0 equivalent of Methyl 2-amino-5-isopropylbenzoate (Free Base) in 10 volumes of anhydrous methyl tert-butyl ether (MTBE) under a nitrogen atmosphere.

  • Causality: MTBE is chosen over lower alcohols or water to prevent competitive transesterification or hydrolysis of the methyl ester. Its low polarity also ensures that the resulting HCl salt will rapidly precipitate, driving the equilibrium forward and maximizing yield.

Phase 2: Cryogenic Acidification
  • Action: Cool the reactor to 0–5°C. Add 1.05 equivalents of 4.0 M HCl in 1,4-dioxane dropwise over 30 minutes.

  • Causality: The neutralization of the amine is highly exothermic. Localized heating in the presence of acid can trigger ester cleavage (yielding the corresponding carboxylic acid impurity). Cryogenic control preserves the ester linkage. 1,4-dioxane is used as the HCl carrier because it is miscible with MTBE but does not participate in nucleophilic attack.

Phase 3: Maturation and Isolation
  • Action: Allow the suspension to stir for 2 hours at 0°C. Filter the crystalline precipitate under a positive pressure of dry nitrogen. Wash with cold MTBE (2 volumes) and dry in vacuo at 40°C for 12 hours.

  • Causality: The 2-hour maturation period allows for Ostwald ripening, increasing crystal size and preventing filter-blinding. Nitrogen filtration is mandatory because the newly formed salt can be hygroscopic; atmospheric moisture would lead to deliquescence and yield loss.

Phase 4: Self-Validating Quality Control (QC)

To confirm the integrity of CAS 1221726-14-2, perform the following orthogonal checks to validate the system:

  • Chloride Titration: Perform a potentiometric titration using 0.1 M AgNO₃.

    • Validation Standard: A theoretical yield of ~15.4% chloride confirms a perfect 1:1 stoichiometry of the salt. Deviations indicate trapped solvent or incomplete protonation.

  • ¹H-NMR (DMSO-d₆):

    • Validation Standard: The free base exhibits a broad singlet for the -NH₂ protons around ~6.5 ppm. In the successful HCl salt, this signal will shift dramatically downfield (typically >9.0 ppm) and integrate to 3 protons (-NH₃⁺), confirming complete protonation. Crucially, the methyl ester singlet at ~3.8 ppm must remain intact to prove hydrolysis did not occur.

References

  • Title: methyl 2-amino-5-(propan-2-yl)benzoate hydrochloride — Chemical Substance Information Source: NextSDS Chemical Database URL: [Link]

Foundational

A Comprehensive Technical Whitepaper on Methyl 2-amino-5-(propan-2-yl)benzoate Hydrochloride

Executive Summary Methyl 2-amino-5-(propan-2-yl)benzoate hydrochloride—frequently referred to as methyl 2-amino-5-isopropylbenzoate hydrochloride—is a highly versatile aromatic organic compound belonging to the anthranil...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-amino-5-(propan-2-yl)benzoate hydrochloride—frequently referred to as methyl 2-amino-5-isopropylbenzoate hydrochloride—is a highly versatile aromatic organic compound belonging to the anthranilate ester class[1]. As a critical intermediate in the synthesis of bioactive molecules and specialty chemicals, its structural nuances dictate its performance in multi-step syntheses. This whitepaper provides drug development professionals and synthetic chemists with an authoritative breakdown of its physicochemical properties, molecular composition, and the mechanistic rationale behind its reactivity, alongside self-validating experimental protocols.

Physicochemical Profiling and Molecular Composition

The fundamental identity of a synthetic precursor dictates downstream stoichiometry, reaction kinetics, and handling procedures. The transition from the free base to the hydrochloride salt significantly alters the compound's solubility, stability, and hazard profile.

The core structure consists of a benzene ring substituted with a methyl ester group (-COOCH₃) at position 1, a primary amino group (-NH₂) at position 2, and an isopropyl group (-CH(CH₃)₂) at position 5. The hydrochloride salt incorporates one equivalent of hydrogen chloride (HCl).

Derivation of Molecular Weight (Hydrochloride Salt):

  • Carbon (C): 11 atoms × 12.011 g/mol = 132.12 g/mol

  • Hydrogen (H): 16 atoms (15 from base + 1 from HCl) × 1.008 g/mol = 16.13 g/mol

  • Nitrogen (N): 1 atom × 14.007 g/mol = 14.01 g/mol

  • Oxygen (O): 2 atoms × 15.999 g/mol = 32.00 g/mol

  • Chlorine (Cl): 1 atom × 35.45 g/mol = 35.45 g/mol

  • Total Molecular Weight: 229.71 g/mol

Quantitative Data Summary

Table 1: Comparative Physicochemical Properties

PropertyFree BaseHydrochloride Salt
IUPAC Name Methyl 2-amino-5-(propan-2-yl)benzoateMethyl 2-amino-5-(propan-2-yl)benzoate hydrochloride
CAS Registry Number 1029420-48-1[2]1221726-14-2[3]
Chemical Formula C₁₁H₁₅NO₂[2]C₁₁H₁₆ClNO₂
Molecular Weight 193.24 g/mol [2]229.71 g/mol
Hazard Classifications Not broadly classifiedAcute Tox. 4, Skin Irrit. 2 (H302, H312, H332, H315)[3]

Mechanistic Causality: Electronic Effects on Reactivity

In rational drug design and synthetic planning, understanding why a specific substitution pattern is advantageous is critical. The reactivity of anthranilate esters is primarily governed by the nucleophilicity of the primary amino group[4].

  • Electron-Donating Influence: The isopropyl group at the para position relative to the amino group acts as a weak electron-donating group (EDG) via hyperconjugation and inductive effects. Based on established Hammett substituent constants, the isopropyl group has a σp​ value of -0.15[4].

  • Counteracting the Ester: The methoxycarbonyl group (meta to the amino group) inherently exerts a weak electron-withdrawing inductive effect[4]. The presence of the para-isopropyl group effectively counterbalances this withdrawal, actively increasing the electron density on the nitrogen atom.

  • Synthetic Consequences: This heightened nucleophilicity accelerates key transformations:

    • Acylation: Faster amide bond formation compared to unsubstituted methyl anthranilate[4].

    • Diazotization: Accelerated formation of diazonium salts, which are crucial for Sandmeyer-type reactions or azo dye synthesis[4].

    • Condensation: More facile nucleophilic attack on aldehydes or ketones to form Schiff bases (imines)[4].

Reactivity A Methyl 2-amino-5-(propan-2-yl)benzoate (Free Base) B Isopropyl Group (Electron Donating, σp = -0.15) A->B Structural feature C Increased Nucleophilicity of Amino Group B->C Electronic effect D Acylation (Amide Formation) C->D Pathway 1 E Diazotization (Diazonium Salt) C->E Pathway 2 F Condensation (Schiff Base) C->F Pathway 3

Electronic effects of the isopropyl group driving downstream synthetic pathways.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate built-in self-validating steps.

Protocol A: Preparation of the Hydrochloride Salt from Free Base

Objective: To convert the lipophilic free base into a stable, water-soluble hydrochloride salt for biological assays or specific synthetic sequences. Causality: Salt formation prevents auto-oxidation of the free amine and standardizes the stoichiometric equivalent of the precursor.

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 mmol (1.93 g) of methyl 2-amino-5-(propan-2-yl)benzoate (free base) in 20 mL of anhydrous diethyl ether ( Et2​O ) under an inert argon atmosphere.

    • Rationale: Anhydrous conditions prevent premature hydrolysis of the methyl ester.

  • Acidification: Cool the solution to 0°C using an ice bath. Add 11.0 mmol (11.0 mL of a 1.0 M solution) of anhydrous HCl in diethyl ether dropwise over 15 minutes.

    • Rationale: Dropwise addition controls the exothermic neutralization, preventing localized heating and thermal degradation.

  • Precipitation: Stir the mixture for 1 hour at 0°C. A white to off-white crystalline precipitate of the hydrochloride salt will form.

  • Isolation: Isolate the precipitate via vacuum filtration using a Schlenk frit. Wash the filter cake with 2 × 5 mL of cold anhydrous Et2​O to remove unreacted free base and non-polar impurities.

  • Drying & Validation: Dry the solid under high vacuum (0.1 Torr) at room temperature to a constant weight.

    • Self-Validation Check: Perform 1H -NMR in DMSO−d6​ . The disappearance of the sharp −NH2​ singlet (~5.0 ppm) and the appearance of a broad −NH3+​ integration (~10.0 ppm) confirms complete salt formation.

Workflow Step1 Dissolve Free Base in Anhydrous Et2O Step2 Dropwise Addition of 1M HCl in Ether (0°C) Step1->Step2 Step3 Precipitation of Hydrochloride Salt Step2->Step3 Step4 Vacuum Filtration & Cold Solvent Wash Step3->Step4 Step5 Drying under High Vacuum (Constant Weight) Step4->Step5 Step6 Validation: 1H-NMR & Elemental Analysis Step5->Step6

Self-validating experimental workflow for the formation of the hydrochloride salt.

Protocol B: Competitive Acylation (Reactivity Benchmarking)

Objective: To empirically validate the enhanced nucleophilicity of the isopropyl-substituted anthranilate against standard methyl anthranilate[4].

Step-by-Step Methodology:

  • Reaction Setup: In a single flask, dissolve 1.0 mmol of methyl 2-amino-5-(propan-2-yl)benzoate and 1.0 mmol of standard methyl anthranilate (acting as an internal benchmark) in 10 mL of anhydrous dichloromethane (DCM).

  • Reagent Addition: Add 1.5 mmol of triethylamine (acting as an acid scavenger) followed by the sub-stoichiometric addition of 0.5 mmol of acetyl chloride at 0°C.

    • Rationale: Sub-stoichiometric electrophile addition forces the two amines to compete kinetically for the acylating agent.

  • Quenching & Analysis: After 30 minutes, quench the reaction with saturated aqueous NaHCO3​ . Extract the organic layer, dry over MgSO4​ , and analyze via quantitative HPLC or GC-MS.

  • Data Interpretation: The ratio of the acetylated isopropyl derivative to the acetylated methyl anthranilate will be >1.

    • Self-Validation Check: This definitively confirms the kinetic advantage conferred by the σp​=−0.15 electron-donating effect of the isopropyl group.

References

  • An In-Depth Technical Guide to Methyl 2-amino-5-isopropylbenzo
  • methyl 2-amino-5-(propan-2-yl)

    • Source: NextSDS
    • URL:[Link]

  • A Comparative Analysis of the Reactivity of Methyl 2-amino-5-isopropylbenzoate and Other Anthranil
  • 1029420-48-1 | Methyl 2-amino-5-isopropylbenzo
  • methyl 2-amino-5-(propan-2-yl)

    • Source: Sigma-Aldrich
    • URL:[Link]

Sources

Exploratory

Structural Elucidation and Methodological Guide to Methyl 2-amino-5-(propan-2-yl)benzoate Hydrochloride

Executive Summary In the landscape of pharmaceutical and fine chemical synthesis, functionalized anthranilate esters serve as pivotal intermediates for the development of bioactive molecules. Methyl 2-amino-5-(propan-2-y...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of pharmaceutical and fine chemical synthesis, functionalized anthranilate esters serve as pivotal intermediates for the development of bioactive molecules. Methyl 2-amino-5-(propan-2-yl)benzoate hydrochloride is a prime example of such a precursor. As a Senior Application Scientist, I have structured this technical whitepaper to deconstruct the systematic nomenclature of this compound, benchmark its physicochemical properties, and provide field-proven, self-validating experimental protocols for its handling, salt formation, and stability analysis.

Systematic Nomenclature (IUPAC) Analysis

The precise naming of organic molecules is governed by the International Union of Pure and Applied Chemistry (IUPAC). For this compound, the Preferred IUPAC Name (PIN) is methyl 2-amino-5-(propan-2-yl)benzoate hydrochloride , though it is frequently referred to by its retained common name, methyl 2-amino-5-isopropylbenzoate hydrochloride. The structural logic of the PIN is deconstructed as follows:

  • Principal Functional Group: The ester moiety (-COOCH₃) holds the highest nomenclature priority over the amine (-NH₂). Thus, the parent scaffold is designated as a benzoate .

  • Alkyl Component of the Ester: The alcohol portion of the ester is methanol, placing "methyl" at the absolute forefront of the name.

  • Ring Substituents & Numbering: The carbon attached to the carboxylate group is C1.

    • At C2, the aniline nitrogen dictates the "2-amino" prefix.

    • At C5, a branched alkyl group is present. While "isopropyl" is a widely accepted retained name, modern IUPAC PIN rules mandate the systematic naming of branched alkyls. The substituent is a three-carbon chain attached at the middle carbon, making it a "propan-2-yl" group.

  • Salt Designation: The basicity of the primary amine allows for protonation by hydrochloric acid, yielding an ammonium salt designated as "hydrochloride" .

IUPAC_Logic Core Benzoate Core (Principal Functional Group) Ester Methyl Ester (Alkyl component) Core->Ester Amine 2-Amino (Substituent at C2) Core->Amine Alkyl 5-(Propan-2-yl) (Substituent at C5) Core->Alkyl Final Methyl 2-amino-5-(propan-2-yl)benzoate hydrochloride Ester->Final Amine->Final Alkyl->Final Salt Hydrochloride (Salt Designation) Salt->Final

Caption: Logic tree for the IUPAC nomenclature of the target compound.

Physicochemical Properties and Precursor Benchmarking

Understanding the physical properties of the free base versus the hydrochloride salt is critical for downstream synthetic strategies. The salt form (CAS: 1221726-14-2) offers enhanced stability and solubility in polar protic solvents compared to its free base counterpart (CAS: 1029420-48-1) .

Table 1: Physicochemical Identifiers
PropertyValue
IUPAC PIN Methyl 2-amino-5-(propan-2-yl)benzoate hydrochloride
Free Base CAS Number 1029420-48-1
Hydrochloride CAS Number 1221726-14-2
Molecular Formula C₁₁H₁₅NO₂ • HCl
Molecular Weight 229.7 g/mol
Hazard Classification Acute Tox. 4 (Oral/Dermal), Skin Irrit. 2

When utilized as a precursor in multi-step syntheses, anthranilate esters exhibit reliable reactivity. The following table benchmarks the performance of closely related structural analogs derived from patent literature and synthetic protocols .

Table 2: Benchmark Performance of Anthranilate Precursors in Synthesis
Reaction ProfileReagents / ConditionsYield (%)Purity (%)Analytical Validation
General Esterification Methanol, Acid Catalyst88.295.6Quantitative NMR (qNMR)
Bromination of Analog Dichlorohydantoin, Benzoyl Peroxide, 100°C87.799.5HPLC / Mass Spectrometry
Cyanation of Analog CuCN, NMP, 170°CN/AN/ASolid Washing / Filtration

Experimental Workflows: Hydrochloride Salt Formation

The conversion of the free base to the hydrochloride salt must be performed under strictly anhydrous conditions to prevent the hydrolysis of the methyl ester group . The following protocol is designed as a self-validating system.

Protocol 1: Anhydrous Hydrochloride Salt Formation
  • Dissolution: Dissolve 1.0 equivalent of methyl 2-amino-5-(propan-2-yl)benzoate (free base) in anhydrous diethyl ether (Et₂O) or dichloromethane (DCM) at room temperature.

    • Causality: Using an anhydrous, aprotic solvent ensures that the subsequent protonation occurs in a moisture-free environment, completely mitigating the risk of ester hydrolysis.

    • Validation Checkpoint: The solution must be completely transparent. Any turbidity indicates moisture or insoluble impurities, prompting an immediate filtration step before proceeding.

  • Acid Addition: Cool the reaction flask to 0°C using an ice bath. Dropwise, add 1.05 equivalents of HCl in dioxane (4M).

    • Causality: The low temperature controls the exothermic nature of the salt formation and prevents localized heating that could drive unwanted side reactions.

    • Validation Checkpoint: Extract a 10 µL aliquot and dilute it in 1 mL of DI water. The pH should read ~2.0, confirming an excess of acid and complete protonation of the aniline nitrogen.

  • Isolation: Stir for 30 minutes, then isolate the resulting white precipitate via vacuum filtration. Wash the filter cake with cold, anhydrous Et₂O.

    • Causality: The cold solvent wash removes unreacted free base and residual dioxane without dissolving the newly formed salt.

    • Validation Checkpoint: Analyze the filtrate via Thin Layer Chromatography (TLC). The absence of the free base spot confirms maximum precipitation and yield.

  • Drying and Verification: Dry the solid under high vacuum at 40°C to a constant weight.

    • Validation Checkpoint: Perform an argentometric titration (e.g., Volhard method) to quantify the chloride content. A result of ~15.4% Cl⁻ confirms the exact 1:1 stoichiometry of the hydrochloride salt.

Salt_Formation FreeBase Free Base (Methyl 2-amino-5-isopropylbenzoate) Solvent Dissolve in Anhydrous Et2O/DCM FreeBase->Solvent Acid Add 1.05 eq HCl in Dioxane (0°C) Solvent->Acid Precipitate Precipitation of Hydrochloride Salt Acid->Precipitate Filter Vacuum Filtration & Cold Solvent Wash Precipitate->Filter Dry Vacuum Drying (Constant Weight) Filter->Dry

Caption: Experimental workflow for hydrochloride salt formation.

Stability and Degradation Pathways

A critical challenge when working with methyl 2-amino-5-(propan-2-yl)benzoate is its susceptibility to hydrolysis. Under both strongly acidic and basic aqueous conditions, the methyl ester undergoes nucleophilic acyl substitution, yielding 2-amino-5-(propan-2-yl)benzoic acid and methanol .

Protocol 2: Forced Hydrolysis Stability Assay

To accurately profile the degradation kinetics of this compound, a forced degradation assay is employed:

  • Alkaline Exposure: Expose 50 mg of the ester to 5 mL of 1M NaOH (aq) at room temperature.

    • Causality: The hydroxide ion acts as a strong nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate, accelerating the hydrolysis process to simulate worst-case basic workup conditions.

    • Validation Checkpoint: HPLC-UV monitoring at t=0, 1h, and 4h will show the systematic disappearance of the ester peak and the emergence of a more polar peak (the carboxylic acid).

  • Neutralization and Precipitation: Slowly adjust the pH of the solution to ~4.0 using 1M HCl.

    • Causality: Adjusting the pH to the isoelectric point of the resulting anthranilic acid derivative neutralizes the sodium salt, forcing the free carboxylic acid to precipitate out of the aqueous solution.

    • Validation Checkpoint: The gravimetric mass balance of the recovered precipitate must match the theoretical yield of the hydrolyzed product, confirming that no secondary degradation pathways (e.g., decarboxylation) occurred.

Hydrolysis Ester Methyl 2-amino-5-(propan-2-yl)benzoate (Intact Ester) Condition Aqueous Acid/Base (H2O, H+ or OH-) Ester->Condition Intermediate Tetrahedral Intermediate Condition->Intermediate AcidProduct 2-amino-5-(propan-2-yl)benzoic acid (Precipitate) Intermediate->AcidProduct Alcohol Methanol (Byproduct) Intermediate->Alcohol

Caption: Hydrolysis pathway of the methyl ester under aqueous conditions.

References

  • NextSDS. "methyl 2-amino-5-(propan-2-yl)benzoate hydrochloride — Chemical Substance Information". Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: Anhydrous Synthesis and Isolation of Methyl 2-amino-5-(propan-2-yl)benzoate Hydrochloride

Strategic Rationale & Scope Methyl 2-amino-5-(propan-2-yl)benzoate hydrochloride (commonly referred to as methyl 2-amino-5-isopropylbenzoate HCl) is a highly versatile building block utilized in the development of comple...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Scope

Methyl 2-amino-5-(propan-2-yl)benzoate hydrochloride (commonly referred to as methyl 2-amino-5-isopropylbenzoate HCl) is a highly versatile building block utilized in the development of complex active pharmaceutical ingredients (APIs) and specialty chemicals[1]. The strategic placement of the isopropyl group at the 5-position imparts unique steric bulk and lipophilicity, making it a valuable intermediate.

This application note provides an optimized, anhydrous synthetic protocol designed specifically to overcome the severe degradation issues—namely, ester hydrolysis—that plague traditional aqueous workups of anthranilate esters.

Mechanistic Insights & Reaction Design

The synthesis of this compound relies on the Fischer esterification of 2-amino-5-isopropylbenzoic acid with methanol. To ensure high yield and purity, the reaction design must account for the specific electronic properties of the substrate and its stability profile.

  • Electronic Effects & Regiocontrol: Based on established Hammett substituent constants, the isopropyl group at the para position to the amino group acts as a weak electron-donating group ( σp​=−0.15 )[2]. While this typically enhances the nucleophilicity of the primary amine, conducting the reaction in a strongly acidic environment rapidly protonates the amine to an anilinium ion ( −NH3+​ ). This protonation is a critical causal step: it temporarily converts the amine into an electron-withdrawing group, deactivating the aromatic ring towards unwanted electrophilic side reactions and protecting the nitrogen from N-alkylation, thereby directing the reaction exclusively to the carboxylic acid.

  • Mitigating Hydrolysis (The Anhydrous Advantage): Standard Fischer esterification protocols utilize sulfuric acid ( H2​SO4​ ) as a catalyst, which necessitates a basic aqueous workup (e.g., using NaHCO3​ ) to neutralize the acid[3]. However, methyl 2-amino-5-isopropylbenzoate is highly susceptible to saponification and hydrolysis under both acidic and basic aqueous conditions, rapidly reverting to 2-amino-5-isopropylbenzoic acid and methanol[4]. To build a self-validating, fail-safe system , this protocol utilizes thionyl chloride ( SOCl2​ ) in anhydrous methanol. SOCl2​ reacts exothermically with methanol to generate anhydrous HCl gas in situ. This drives the esterification equilibrium forward without introducing water and allows for the direct isolation of the hydrochloride salt via simple solvent evaporation and trituration.

Quantitative Benchmarking: Route Optimization

The table below summarizes the quantitative advantages of transitioning from a traditional aqueous-dependent workflow to the optimized anhydrous protocol.

Process ParameterTraditional Route ( H2​SO4​ Catalysis)Optimized Route (In situ HCl via SOCl2​ )
Catalyst Source Concentrated H2​SO4​ (1.0 - 1.2 eq)Anhydrous SOCl2​ (1.5 eq) + Methanol
Byproducts Water (drives equilibrium backwards) SO2​ (gas, escapes system) + HCl
Workup Requirement Aqueous neutralization ( NaHCO3​ ) & ExtractionVacuum concentration & Ether trituration
Hydrolysis Risk High (during basic aqueous wash)Negligible (strictly anhydrous)
Final Product Form Free base (requires secondary step for HCl salt)Hydrochloride salt (Direct isolation)
Typical Yield 65% – 75%85% – 95%

Experimental Protocol: Self-Validating Anhydrous Workflow

Materials & Reagents:

  • 2-Amino-5-isopropylbenzoic acid (Starting Material, 1.0 eq)

  • Anhydrous Methanol (Solvent/Reactant, 20.0 eq)

  • Thionyl Chloride ( SOCl2​ , 1.5 eq)

  • Methyl tert-butyl ether (MTBE) or Diethyl Ether (for precipitation)

Step-by-Step Methodology:

  • In Situ Catalyst Generation:

    • Action: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, cool anhydrous methanol (10 volumes relative to the starting material) to 0°C using an ice-water bath.

    • Action: Add thionyl chloride (1.5 eq) dropwise over 30 minutes.

    • Causality: The slow addition controls the violent exothermic reaction between SOCl2​ and methanol. This generates anhydrous HCl and SO2​ gas, creating a highly acidic, water-free environment crucial for driving the esterification forward while strictly preventing ester hydrolysis[4].

  • Substrate Addition & Protection:

    • Action: Add 2-amino-5-isopropylbenzoic acid (1.0 eq) portion-wise to the chilled methanolic HCl solution.

    • Causality: Immediate protonation of the amino group occurs, protecting it from oxidation and preventing competitive side reactions[2].

  • Fischer Esterification:

    • Action: Remove the ice bath, attach a reflux condenser, and heat the reaction mixture to 65°C (reflux) for 8–12 hours. Monitor the reaction progress via HPLC or TLC until complete consumption of the starting material is observed[3].

  • Self-Validating Isolation & Crystallization:

    • Action: Cool the mixture to room temperature and concentrate under reduced pressure to remove excess methanol and residual HCl gas.

    • Action: Suspend the resulting crude, viscous syrup in cold MTBE (or diethyl ether) and stir vigorously for 1 hour.

    • Causality: This step acts as a built-in validation mechanism. The target compound, Methyl 2-amino-5-(propan-2-yl)benzoate hydrochloride, is highly polar and insoluble in non-polar ethers, causing it to crash out as a crystalline solid. Conversely, unreacted starting materials and non-polar impurities remain dissolved in the ether supernatant, purifying the product without chromatography or aqueous extraction.

  • Filtration:

    • Action: Filter the white to off-white precipitate under vacuum, wash the filter cake with cold MTBE, and dry in a vacuum oven at 40°C to a constant weight.

Process Visualization

SynthesisWorkflow SM 2-Amino-5-isopropylbenzoic acid (Starting Material) Reaction Fischer Esterification (Reflux, 65°C, 8-12 h) SM->Reaction Reagents Anhydrous Methanol + SOCl2 (In situ HCl generation) Reagents->Reaction Intermediate Methyl 2-amino-5-isopropylbenzoate (Protonated Intermediate) Reaction->Intermediate Esterification (-H2O, -SO2) Workup Vacuum Concentration & Ether Trituration Intermediate->Workup Cooling Product Methyl 2-amino-5-(propan-2-yl)benzoate HCl (Final Product) Workup->Product Crystallization

Workflow for the anhydrous synthesis of Methyl 2-amino-5-(propan-2-yl)benzoate HCl.

Analytical Validation

To ensure the integrity of the synthesized hydrochloride salt, the following analytical self-validation checks must be performed:

  • 1 H NMR (DMSO- d6​ ): The successful formation of the hydrochloride salt is confirmed by a broad, downfield signal (~10.0 ppm) corresponding to the −NH3+​ protons. The newly formed methyl ester protons will appear as a sharp singlet at ~3.8 ppm.

  • HPLC-UV: A single peak at the characteristic retention time for the ester (monitored at 254 nm). The absence of a peak corresponding to the more polar 2-amino-5-isopropylbenzoic acid validates that hydrolysis did not occur during the isolation phase.

References[3] Optimizing reaction conditions for the synthesis of Methyl 2-amino-5-isopropylbenzoate. Benchchem.https://benchchem.com/[1] methyl 2-amino-5-(propan-2-yl)benzoate hydrochloride — Chemical Substance Information. NextSDS.https://nextsds.com/[4] Stability issues of Methyl 2-amino-5-isopropylbenzoate under acidic or basic conditions. Benchchem. https://benchchem.com/[2] A Comparative Analysis of the Reactivity of Methyl 2-amino-5-isopropylbenzoate and Other Anthranilate Esters. Benchchem. https://benchchem.com/

Sources

Application

Analytical methods for the quantification of Methyl 2-amino-5-(propan-2-yl)benzoate hydrochloride.

An In-depth Technical Guide to the Quantitative Analysis of Methyl 2-amino-5-(propan-2-yl)benzoate Hydrochloride Authored by a Senior Application Scientist This document provides a comprehensive guide to the analytical m...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Quantitative Analysis of Methyl 2-amino-5-(propan-2-yl)benzoate Hydrochloride

Authored by a Senior Application Scientist

This document provides a comprehensive guide to the analytical methods for the precise quantification of Methyl 2-amino-5-(propan-2-yl)benzoate hydrochloride. This guide is intended for researchers, scientists, and professionals in the field of drug development and quality control. The methodologies detailed herein are grounded in established principles of analytical chemistry and are designed to ensure accuracy, precision, and robustness.

Methyl 2-amino-5-(propan-2-yl)benzoate hydrochloride is an aromatic amine and an ester, and its analytical characterization is crucial for ensuring its purity, stability, and overall quality in pharmaceutical and chemical applications. The presence of impurities or degradants can significantly impact the safety and efficacy of the final product. Therefore, validated analytical methods are paramount.

This guide will explore the most pertinent analytical techniques for the quantification of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC) and a secondary overview of Gas Chromatography (GC).

High-Performance Liquid Chromatography (HPLC): The Principal Method for Quantification

HPLC is the most versatile and widely employed technique for the analysis of non-volatile and thermally labile compounds like aminobenzoate esters.[1] Its high resolution, sensitivity, and robustness make it the ideal choice for both purity assessment and quantitative analysis.

The Rationale Behind Method Development

The development of a robust HPLC method for Methyl 2-amino-5-(propan-2-yl)benzoate hydrochloride hinges on several key considerations:

  • Column Chemistry: A reversed-phase C18 or C8 column is the standard choice for separating moderately polar compounds like aminobenzoate esters. These columns provide excellent separation based on hydrophobicity.

  • Mobile Phase Composition: The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. The buffer is crucial for controlling the pH and ensuring the consistent ionization state of the analyte, which is critical for reproducible retention times. For aromatic amines, a slightly acidic mobile phase can improve peak shape by minimizing interactions with residual silanol groups on the silica-based stationary phase.[2]

  • Detection Wavelength: Aromatic amines and esters exhibit strong absorbance in the ultraviolet (UV) region. The optimal detection wavelength should be determined by acquiring a UV spectrum of the analyte. For similar aromatic amines, a wavelength in the range of 230-250 nm is often suitable.[2]

  • Forced Degradation Studies: To ensure the method is "stability-indicating," forced degradation studies are essential.[2] This involves subjecting the analyte to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to generate potential degradation products. The HPLC method must be able to separate the main analyte peak from any degradant peaks.[2]

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Standard and Sample dissolve Dissolve in Diluent (e.g., Mobile Phase) start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation (C18 Column, Gradient Elution) inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calibrate Generate Calibration Curve (Standard Solutions) integrate->calibrate quantify Quantify Analyte in Sample calibrate->quantify

Caption: Workflow for the HPLC quantification of Methyl 2-amino-5-(propan-2-yl)benzoate hydrochloride.

Detailed HPLC Protocol

1. Materials and Reagents:

  • Methyl 2-amino-5-(propan-2-yl)benzoate hydrochloride reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Phosphoric acid (or other suitable acid for pH adjustment)

  • Potassium dihydrogen phosphate (or other suitable buffer salt)

2. Chromatographic Conditions (Starting Point):

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.05 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient Elution 0-15 min: 30-70% B; 15-20 min: 70% B; 20-25 min: 70-30% B; 25-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 240 nm (to be confirmed by UV scan)

3. Preparation of Solutions:

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase (initial composition).

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase. These will be used to construct a calibration curve.

  • Sample Solution: Accurately weigh a known amount of the sample and dissolve it in the mobile phase to achieve a final concentration within the linear range of the method.[1]

4. Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject a blank (mobile phase) to ensure a clean baseline.

  • Inject the working standard solutions in increasing order of concentration.

  • Inject the sample solution(s).

  • Inject a standard solution periodically to check for system suitability (e.g., retention time stability, peak area reproducibility).

5. Data Analysis:

  • Integrate the peak area of the analyte in each chromatogram.

  • Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.

  • Determine the concentration of the analyte in the sample solution using the calibration curve.

  • Calculate the final concentration of Methyl 2-amino-5-(propan-2-yl)benzoate hydrochloride in the original sample, taking into account the initial sample weight and dilution factors.

Gas Chromatography (GC): An Alternative Approach

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For aminobenzoates, GC analysis often requires a derivatization step to improve the volatility and chromatographic behavior of the analyte.[1][3]

Rationale for Derivatization in GC Analysis

The primary amino group in Methyl 2-amino-5-(propan-2-yl)benzoate hydrochloride can lead to poor peak shape (tailing) and potential degradation in the hot GC inlet. Derivatization converts the polar N-H bond into a less polar and more volatile group, mitigating these issues.[2] Common derivatizing agents for amines include silylating agents (e.g., BSTFA) or acylating agents.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis start Weigh Standard and Sample dissolve Dissolve in Solvent start->dissolve derivatize Derivatization Step dissolve->derivatize inject Inject into GC-MS derivatize->inject separate Chromatographic Separation (Capillary Column) inject->separate detect Mass Spectrometry Detection separate->detect integrate Integrate Peak Areas (Extracted Ion Chromatogram) detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte in Sample calibrate->quantify

Caption: Workflow for the GC-MS quantification of Methyl 2-amino-5-(propan-2-yl)benzoate hydrochloride.

Detailed GC-MS Protocol (General Guidance)

1. Materials and Reagents:

  • Methyl 2-amino-5-(propan-2-yl)benzoate hydrochloride reference standard

  • Suitable solvent (e.g., Dichloromethane, Ethyl Acetate)

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Internal standard (optional but recommended for improved precision)

2. GC-MS Conditions (Starting Point):

ParameterRecommended Condition
Column Mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50 - 400 m/z

3. Derivatization Procedure:

  • Accurately weigh the standard or sample into a vial.

  • Dissolve in a small volume of a suitable solvent.

  • Add the derivatizing agent (e.g., 100 µL of BSTFA).

  • Heat the mixture (e.g., at 60 °C for 30 minutes) to ensure complete reaction.

  • Cool to room temperature before injection.

4. Analysis and Data Processing:

  • Follow a similar procedure for calibration and quantification as outlined for HPLC.

  • For quantification with MS detection, it is recommended to use extracted ion chromatograms (EICs) for specific, abundant, and interference-free ions of the derivatized analyte. Predicted m/z values for the free base include [M+H]+ at 194.11756 and [M]+ at 193.10973.[4]

Method Validation Summary

Any developed analytical method must be validated according to ICH guidelines or equivalent standards. Key validation parameters to be assessed include:

Validation ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of other components.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be precise, accurate, and linear.
Accuracy The closeness of the test results to the true value.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

For the routine quantification of Methyl 2-amino-5-(propan-2-yl)benzoate hydrochloride, a validated reversed-phase HPLC method with UV detection is the recommended approach due to its simplicity, robustness, and wide applicability to similar compounds. GC-MS serves as a powerful alternative, particularly for identification and for instances where higher specificity is required, although it necessitates a derivatization step. The protocols and workflows provided in this guide offer a solid foundation for developing and implementing reliable analytical methods for this compound.

References

  • A Comparative Guide to Analytical Methods for Determining Isomeric Purity of Aminobenzoates. Benchchem.
  • Gas-Liquid Chromatographic Determination of Residues of Methane sulfonate of m-Aminobenzoic Acid Ethyl Ester in Fish. Journal of AOAC INTERNATIONAL.
  • Simultaneous determination of p-aminobenzoic acid, acetyl-p-aminobenzoic acid and p-aminohippuric acid in serum and urine by capillary gas chromatography with use of a nitrogen-phosphorus detector. PubMed.
  • Methyl 2-amino-5-(propan-2-yl)benzoate hydrochloride (C11H15NO2). PubChemLite.
  • Analytical Methods. RSC Publishing.
  • methyl 2-amino-5-(propan-2-yl)benzoate hydrochloride — Chemical Substance Information.
  • Method development for the analysis of impurities in Methyl 2-amino-5-isopropylbenzoate. Benchchem.
  • Benchmarking the Performance of Methyl 2-amino-5-isopropylbenzoate as a Precursor in Specialty Chemical Synthesis. Benchchem.

Sources

Method

Derivatization of Methyl 2-amino-5-(propan-2-yl)benzoate hydrochloride for GC-MS analysis.

Anwendungs- und Protokollleitfaden Titel: Robuste Derivatisierung von Methyl-2-amino-5-(propan-2-yl)benzoat-hydrochlorid mittels Acylierung für die quantitative GC-MS-Analyse Zielgruppe: Forscher, Wissenschaftler und Fac...

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Author: BenchChem Technical Support Team. Date: March 2026

Anwendungs- und Protokollleitfaden

Titel: Robuste Derivatisierung von Methyl-2-amino-5-(propan-2-yl)benzoat-hydrochlorid mittels Acylierung für die quantitative GC-MS-Analyse

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung

Dieser Applikationsleitfaden beschreibt eine detaillierte und validierte Methode zur Derivatisierung von Methyl-2-amino-5-(propan-2-yl)benzoat-hydrochlorid für die Gaschromatographie-Massenspektrometrie (GC-MS)-Analyse. Die direkte Analyse dieser Verbindung ist aufgrund der hohen Polarität der primären aromatischen Aminogruppe, die zu schlechter Peakform und geringer Empfindlichkeit führt, problematisch.[1] Die hier vorgestellte Methode überwindet diese Einschränkungen durch einen zweistufigen Prozess: In-situ-Neutralisation des Hydrochlorids zur freien Base, gefolgt von einer Acylierung mit Trifluoressigsäureanhydrid (TFAA). Diese Reaktion wandelt die polare Aminogruppe quantitativ in ein stabiles, flüchtiges und thermisch beständiges N-Trifluoracetylamid um.[2] Das resultierende Derivat zeigt exzellente chromatographische Eigenschaften und erzeugt ein charakteristisches Massenspektrum, was eine zuverlässige Identifizierung und Quantifizierung im Spurenbereich ermöglicht.

Einleitung und methodisches Prinzip

Methyl-2-amino-5-(propan-2-yl)benzoat ist ein wichtiger Baustein in der Synthese pharmazeutischer Wirkstoffe. Eine genaue Quantifizierung in verschiedenen Matrizes ist für die Prozesskontrolle und Qualitätsssicherung unerlässlich. Die Gaschromatographie, gekoppelt mit der Massenspektrometrie, ist aufgrund ihrer hohen Auflösung und Selektivität eine ideale Analysetechnik.[3] Die polare Natur der primären Aminogruppe des Analyten führt jedoch zu unerwünschten Wechselwirkungen mit der GC-Säule, was in asymmetrischen Peaks (Tailing) und einer verminderten Ansprechempfindlichkeit resultiert.

Die chemische Derivatisierung ist ein entscheidender Schritt, um diese polare funktionelle Gruppe zu maskieren.[4][5] Die Acylierung ist hierbei eine besonders robuste Methode, die stabile Derivate liefert.[6] Die Verwendung von fluorierten Acylierungsmitteln wie Trifluoressigsäureanhydrid (TFAA) bietet zusätzliche Vorteile:

  • Erhöhte Flüchtigkeit: Die Trifluoracetylgruppe (TFA) reduziert die Polarität des Moleküls erheblich und senkt dessen Siedepunkt, was zu kürzeren Retentionszeiten und schärferen Peaks führt.[6]

  • Thermische Stabilität: Das gebildete Amid ist thermisch sehr stabil und widersteht dem Abbau im heißen GC-Injektor.

  • Charakteristische Massenfragmentierung: Die TFA-Gruppe führt zu einem deutlichen Massenzuwachs und erzeugt im Massenspektrum hochspezifische Fragmente (z.B. bei m/z 69 für CF₃⁺), die die Identifizierung erleichtern und die Selektivität der Methode erhöhen.[7]

Der Prozess beginnt mit der Neutralisierung des Hydrochloridsalzes zur reaktiven freien Base. Dies geschieht in situ durch Zugabe einer geeigneten Base wie Pyridin, das gleichzeitig als Katalysator und Lösungsmittel für die nachfolgende Acylierungsreaktion dient.[8]

Chemischer Reaktionsweg

Der Derivatisierungsprozess umfasst zwei Hauptschritte, die im Folgenden dargestellt sind: die Neutralisation des Hydrochloridsalzes und die anschließende Acylierung der primären Aminogruppe.

G cluster_0 Schritt 1: Neutralisation cluster_1 Schritt 2: Acylierung Analyte_HCl Methyl-2-amino-5-(propan-2-yl)benzoat • HCl (Polar, Salz) Free_Base Freie Base (Reaktiv, -NH2) Analyte_HCl->Free_Base + Base - Pyridin•HCl Base Pyridin (Base) Derivative N-TFA-Derivat (Unpolar, flüchtig, GC-stabil) Free_Base->Derivative + TFAA - CF3COOH TFAA Trifluoressigsäureanhydrid (TFAA) Derivatisierungsmittel

Abbildung 1: Schematischer Ablauf der Derivatisierungsreaktion.

Materialien und Methoden

Reagenzien und Chemikalien
  • Methyl-2-amino-5-(propan-2-yl)benzoat-hydrochlorid (Reinheit ≥ 98%)

  • Trifluoressigsäureanhydrid (TFAA), Derivatisierungsgrad (≥ 99%)

  • Pyridin, wasserfrei (≥ 99.8%)

  • Ethylacetat, GC-MS-Qualität

  • Methanol, HPLC-Qualität

  • Stickstoff (Reinheit ≥ 99.999%)

Ausstattung
  • Gaschromatograph mit Massenspektrometer (GC-MS)

  • GC-Säule: z.B. DB-5ms (30 m x 0.25 mm ID, 0.25 µm Filmdicke) oder äquivalent

  • 2-ml-Reaktionsvials mit Schraubverschluss und Septum

  • Präzisionspipetten und Spritzen

  • Heizblock oder Wasserbad

  • Verdampfer unter Stickstoffstrom

Detailliertes Versuchsprotokoll

Dieses Protokoll beschreibt die Vorbereitung einer Kalibrierprobe. Proben unbekannter Konzentration sollten analog vorbereitet werden, gegebenenfalls nach einem geeigneten Extraktions- und Aufreinigungsschritt.

Vorbereitung der Stammlösung
  • Einwaage: Wiegen Sie ca. 10 mg Methyl-2-amino-5-(propan-2-yl)benzoat-hydrochlorid genau in einen 10-ml-Messkolben ein.

  • Auflösen: Lösen Sie die Substanz in Methanol und füllen Sie den Kolben bis zur Marke auf. Dies ergibt eine Stammlösung von ca. 1 mg/ml.

Derivatisierungsprotokoll

Der gesamte Prozess von der Probenvorbereitung bis zur Injektion ist im folgenden Workflow-Diagramm zusammengefasst.

Abbildung 2: Workflow für die Derivatisierung und Probenvorbereitung.

  • Aliquotieren: Geben Sie 100 µL der Stammlösung (ca. 100 µg Analyt) in ein 2-ml-Reaktionsvial.

  • Trocknen: Entfernen Sie das Methanol vorsichtig unter einem leichten Stickstoffstrom bei 40°C, bis ein trockener Rückstand verbleibt.

    • Begründung: Protische Lösungsmittel wie Methanol reagieren mit dem TFAA-Reagenz und müssen vollständig entfernt werden, um eine hohe Reaktionsausbeute zu gewährleisten.[9]

  • Neutralisation & Lösung: Geben Sie 50 µL wasserfreies Pyridin in das Vial. Schwenken Sie es vorsichtig, um den Rückstand vollständig aufzulösen.

    • Begründung: Pyridin deprotoniert die Ammoniumgruppe des Hydrochlorids zur reaktiven freien Aminogruppe und dient als basischer Katalysator für die Acylierung.[8]

  • Acylierung: Fügen Sie 100 µL Trifluoressigsäureanhydrid (TFAA) hinzu. Verschließen Sie das Vial sofort fest.

    • Sicherheitshinweis: TFAA ist korrosiv und feuchtigkeitsempfindlich. Arbeiten Sie unter einem Abzug und vermeiden Sie den Kontakt mit Haut und Augen.

  • Reaktion: Erhitzen Sie das Vial für 30 Minuten bei 60°C in einem Heizblock.

    • Begründung: Erhöhte Temperatur beschleunigt die Reaktion und stellt eine vollständige Umsetzung sicher.

  • Aufarbeitung: Kühlen Sie das Vial auf Raumtemperatur ab. Entfernen Sie das überschüssige Pyridin und TFAA unter einem leichten Stickstoffstrom bei 40°C.

  • Rekonstitution: Lösen Sie den trockenen Rückstand in 1.0 mL Ethylacetat. Die Probe ist nun für die GC-MS-Analyse bereit.

GC-MS-Analyseparameter

Die folgenden Tabellen fassen die empfohlenen Startparameter für die GC-MS-Analyse zusammen. Diese sollten je nach verwendetem Gerät optimiert werden.[10]

Tabelle 1: Gaschromatographische Bedingungen

Parameter Einstellung
GC-Säule DB-5ms (30 m x 0.25 mm, 0.25 µm)
Trägergas Helium, konstante Flussrate 1.2 mL/min
Injektor-Temperatur 280°C
Injektionsvolumen 1 µL
Injektionsmodus Splitless (Split-Öffnung nach 1 min)

| Ofenprogramm | 100°C (1 min halten), dann 15°C/min bis 280°C (5 min halten) |

Tabelle 2: Massenspektrometrische Bedingungen

Parameter Einstellung
Ionisierungsmodus Elektronenstoßionisation (EI)
Elektronenenergie 70 eV
Ionenquellentemperatur 230°C
Quadrupoltemperatur 150°C
Messmodus Full Scan (m/z 50-350) und/oder SIM

| SIM-Ionen (empfohlen) | m/z 291 (Quantifier, M⁺), 260 , 248 (Qualifier) |

Erwartete Ergebnisse und Diskussion

Chromatographie

Das N-TFA-Derivat von Methyl-2-amino-5-(propan-2-yl)benzoat wird als scharfer, symmetrischer Peak eluieren. Im Gegensatz dazu würde eine Injektion des underivatisierten Hydrochlorids wahrscheinlich zu einem sehr breiten, tailenden oder gar keinem Peak führen. Die verbesserte Peakform ermöglicht eine präzisere Integration und damit eine genauere Quantifizierung.

Massenspektrum

Das EI-Massenspektrum des Derivats ist hochinformativ. Die Molmasse des Derivats beträgt 291.25 g/mol .

  • Molekülion (M⁺): Ein deutliches Molekülion sollte bei m/z 291 sichtbar sein. Dies ist ein starker Hinweis auf die erfolgreiche Derivatisierung.

  • Charakteristische Fragmente:

    • m/z 260: Entsteht durch den Verlust einer Methoxygruppe (-OCH₃) aus dem Ester ([M-31]⁺). Dies ist ein häufiger und stabiler Fragmentierungsweg für Methylester.

    • m/z 248: Resultiert aus dem Verlust der Isopropylgruppe (-C₃H₇) durch alpha-Spaltung am Benzolring ([M-43]⁺).

    • m/z 69: Das intensive Signal bei m/z 69 ist charakteristisch für das Trifluormethyl-Kation (CF₃⁺) und bestätigt die Präsenz der TFA-Gruppe.

Die Überwachung dieser Ionen im SIM-Modus (Selected Ion Monitoring) kann die Nachweisgrenze und Selektivität der Methode erheblich verbessern, insbesondere in komplexen Matrizes.

Qualitätssicherung und Fehlerbehebung

Ein robustes analytisches Protokoll erfordert eine ständige Qualitätskontrolle.

  • Reagenzienblindprobe: Führen Sie das gesamte Derivatisierungsprotokoll ohne Zugabe des Analyten durch. Dies hilft, Verunreinigungen aus Reagenzien oder Lösungsmitteln zu identifizieren.

  • Kalibrierung: Erstellen Sie eine Kalibrierkurve mit mindestens fünf Konzentrationspunkten, um die Linearität der Methode im gewünschten Arbeitsbereich zu überprüfen.

  • Stabilität: Die Stabilität der derivatisierten Proben im Autosampler sollte überprüft werden. TFA-Derivate sind im Allgemeinen sehr stabil, eine Lagerung bei 4°C wird jedoch empfohlen.[11]

Tabelle 3: Leitfaden zur Fehlerbehebung

Problem Mögliche Ursache(n) Lösung(svorschlag)
Kein Analytpeak Unvollständige Derivatisierung; Abbau im Injektor; Verlust während der Aufarbeitung. Überprüfen Sie die Frische und Qualität der Reagenzien (insb. TFAA). Stellen Sie sicher, dass das Lösungsmittel vor der Reaktion vollständig entfernt wurde. Optimieren Sie die Injektortemperatur.
Breiter, tailender Peak Unvollständige Derivatisierung; Aktive Stellen im GC-System. Erhöhen Sie die Reaktionszeit/-temperatur. Verwenden Sie einen Überschuss an Derivatisierungsmittel. Wechseln Sie den GC-Liner und schneiden Sie die Säule an.
Zusätzliche Peaks Verunreinigungen in den Reagenzien; Nebenprodukte der Reaktion; Probenmatrix. Analysieren Sie eine Reagenzienblindprobe. Überprüfen Sie die Reinheit der Standards und Lösungsmittel. Optimieren Sie ggf. die Probenvorbereitung (z.B. SPE).

| Geringe Empfindlichkeit | Unvollständige Reaktion; Adsorptionseffekte; Suboptimale MS-Parameter. | Überprüfen Sie das Derivatisierungsprotokoll. Verwenden Sie silanisierte Vials. Führen Sie eine MS-Quellenreinigung und -kalibrierung durch. Wechseln Sie in den SIM-Modus. |

Fazit

Die beschriebene Methode der Acylierung mit Trifluoressigsäureanhydrid stellt ein robustes, zuverlässiges und hochempfindliches Verfahren für die GC-MS-Analyse von Methyl-2-amino-5-(propan-2-yl)benzoat-hydrochlorid dar. Durch die Umwandlung der polaren Aminogruppe in ein stabiles N-TFA-Derivat werden die chromatographischen Eigenschaften drastisch verbessert, was eine präzise und genaue Quantifizierung ermöglicht. Dieses Protokoll ist leicht in analytischen Laboren zu implementieren und kann als Grundlage für die Entwicklung validierter Methoden in der pharmazeutischen Qualitätskontrolle und Forschung dienen.

Referenzen

  • Vertex AI Search. (n.d.). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? [Online] Verfügbar unter:

  • PubMed. (1998). Gas chromatographic determination of aromatic amines in water samples after solid-phase extraction and derivatization with iodine. I. Derivatization. J Chromatogr A. [Online] Verfügbar unter:

  • MDPI. (2022). Validation of a Microwave-Assisted Derivatization Gas Chromatography-Mass Spectrometry Method for the Quantification of 2-Hydroxybutyrate. [Online] Verfügbar unter:

  • PubMed. (n.d.). Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry. [Online] Verfügbar unter:

  • Protocols.io. (2019). Metabolite Extraction and Derivatization of Plasma/ Serum Samples for High Resolution GC-MS- based Metabolomics. [Online] Verfügbar unter: [Link]

  • Dissertation, Philipps-Universität Marburg. (n.d.). Bestimmung aromatischer Amine mit On-line-SPE/HPLC sowie mit GC/ECD nach Derivatisierung. [Online] Verfügbar unter:

  • OPUS. (n.d.). Entwicklung neuer Derivatisierungsmethoden für die GC-MS Analyse von Perfluorcarbonsäuren in variablen Probenmatrices. [Online] Verfügbar unter:

  • Phenomenex. (n.d.). Derivatisierung für die Gaschromatographie. [Online] Verfügbar unter:

  • IntechOpen. (2018). Derivatization Methods in GC and GC/MS. [Online] Verfügbar unter:

  • DuEPublico. (2024). Entwicklung und Optimierung einer auf Massenspektrometrie basierten Fettsäureanalytik für die Systembiologie, Medizin und Ern. [Online] Verfügbar unter:

  • Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS. [Online] Verfügbar unter:

  • MDPI. (2024). Insights into the Silylation of Benzodiazepines Using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): In Search of Optimal Conditions for Forensic Analysis by GC-MS. [Online] Verfügbar unter:

  • YouTube. (2025). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. [Online] Verfügbar unter:

  • ResearchGate. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. [Online] Verfügbar unter:

  • Deutsche Sporthochschule Köln. (n.d.). Derivatisierung. [Online] Verfügbar unter:

  • Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC). [Online] Verfügbar unter:

  • MACHEREY-NAGEL. (n.d.). Derivatization reagents for GC, silylation, MSTFA. [Online] Verfügbar unter:

  • ResearchGate. (2022). Acylation, silylation, alkylation or chiral derivatization agents using GC/MS? [Online] Verfügbar unter:

  • PubMed. (2024). Insights into the Silylation of Benzodiazepines Using N, O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): In Search of Optimal Conditions for Forensic Analysis by GC-MS. Molecules. [Online] Verfügbar unter:

  • Schweizerische Akkreditierungsstelle SAS. (n.d.). Leitfaden zur Validierung chemisch-physikalischer Prüfverfahren und zur Abschätzung der Messunsicherheit. [Online] Verfügbar unter:

  • PubMed. (2020). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. Anal Bioanal Chem. [Online] Verfügbar unter:

  • MDPI. (2025). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. [Online] Verfügbar unter:

  • ResearchGate. (n.d.). Comparison of silylation and esterification/acylation procedures in GC‐MS analysis of amino acids. [Online] Verfügbar unter:

  • ResearchGate. (2022). Derivatization for GC-MS analysis? [Online] Verfügbar unter:

  • IntechOpen. (n.d.). Derivatization Methods in GC and GC/MS. [Online] Verfügbar unter:

  • Dissertation, Universität Wien. (2008). ANALYSE VON PHENOLEN IN KOMPLEXEN MATRICES NACH DERIVATISIERUNG ZU FERROCENESTERN. [Online] Verfügbar unter:

  • Dissertation, Gerhard-Mercator-Universität Duisburg. (n.d.). Flüssigchromatographische Bestimmung aliphatischer und aromatischer Amine mit 4-Chloro-7-nitrobenzo-2-oxa-1,3-diazol. [Online] Verfügbar unter:

  • mediaTUM. (2023). Quantitative Hochdurchsatzanalyse von Schlüsselgeruchstoffen in Lebensmitteln mittels UHPLC-MS/MS. [Online] Verfügbar unter:

  • ResearchGate. (2024). Amine – Bestimmung von Aminen in der Luft am Arbeitsplatz mittels Gaschromatographie (Headspace-GC-MS). Luftanalysen-Methode. [Online] Verfügbar unter:

  • MDPI. (2022). GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives. [Online] Verfügbar unter:

  • ResearchGate. (2021). How best to perform acylation of hydroxyls for GC/MS? [Online] Verfügbar unter:

  • Agilent. (2019). Bestimmung aromatischer Amine aus Azofarbstoffen mittels GC/MS unter Verwendung von Chem Elut S-Kartuschen für. [Online] Verfügbar unter:

  • Vogel Communications Group. (2020). Silylierung im Wasser? Geht doch! Und wie?! [Online] Verfügbar unter:

  • Bundesinstitut für Risikobewertung. (2022). Primäre aromatische Amine (PAA) mittels HPLC-MS/MS. [Online] Verfügbar unter:

  • ZORA. (2024). Bestimmung von Aminen in der Luft am Arbeitsplatz mittels Gaschromatographie (Headspace-GC-MS). [Online] Verfügbar unter:

Sources

Application

Step-by-step guide to dissolving Methyl 2-amino-5-(propan-2-yl)benzoate hydrochloride.

An Application Note and Protocol for the Solubilization of Methyl 2-amino-5-(propan-2-yl)benzoate hydrochloride For Researchers, Scientists, and Drug Development Professionals Introduction: Understanding the Molecule and...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Solubilization of Methyl 2-amino-5-(propan-2-yl)benzoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Molecule and its Challenges

Methyl 2-amino-5-(propan-2-yl)benzoate hydrochloride is an aromatic amine salt with increasing relevance in synthetic chemistry and as a building block for novel therapeutics. Its structure, featuring a hydrophilic amine hydrochloride group and a more lipophilic isopropyl-substituted benzene ring, presents a unique solubility profile. As a hydrochloride salt, it is the product of the reaction between the basic parent amine and hydrochloric acid. This protonation of the amino group generally increases aqueous solubility compared to the free amine form.[1][2][3] However, the significant organic scaffold can still limit solubility, particularly in purely aqueous or non-polar organic systems.

This document provides a comprehensive, step-by-step guide for the effective dissolution of Methyl 2-amino-5-(propan-2-yl)benzoate hydrochloride. The protocols herein are designed to be a self-validating system, explaining the physicochemical rationale behind each step to empower researchers to adapt the methodology to their specific experimental needs, from creating stock solutions for screening assays to preparing reaction mixtures for further synthesis.

Compound Data and Physicochemical Profile

A thorough understanding of the compound's properties is critical for developing a successful dissolution strategy.

PropertyDataSource(s)
Chemical Name Methyl 2-amino-5-(propan-2-yl)benzoate hydrochloride[4]
Synonyms Methyl 2-amino-5-isopropylbenzoate hydrochloride
CAS Number 1221726-14-2[4]
Molecular Formula C₁₁H₁₆ClNO₂[5]
Molecular Weight 229.70 g/mol
Appearance Typically a solid powder. A related compound, 3-aminomethylbenzoic acid methyl ester hydrochloride, appears as a white solid.[6]
General Solubility As an amine salt, it is expected to be more soluble in polar solvents than its free base counterpart. The organic structure limits solubility in non-polar media.[1][3]

Critical Safety Precautions and Handling

Methyl 2-amino-5-(propan-2-yl)benzoate hydrochloride and its structural analogs are classified with several hazards that mandate strict safety protocols.

  • Hazard Profile :

    • Harmful if swallowed (Acute Toxicity, Oral).[4][7]

    • Causes skin irritation.[4][8]

    • Causes serious eye irritation.[4][6][8]

    • May cause respiratory irritation.[8]

    • Very toxic to aquatic life with long-lasting effects.[7]

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Wear chemical safety goggles (European Standard EN 166).[6]

    • Hand Protection : Wear protective gloves.[6]

    • Skin and Body Protection : Wear an appropriate protective lab coat.[6]

    • Respiratory Protection : Use in a well-ventilated area or a chemical fume hood to avoid inhaling dust.

  • Disposal : Dispose of contents and container in accordance with local and national regulations for hazardous waste. Avoid release to the environment.[7]

Protocol 1: Systematic Solvent Selection and Dissolution

This protocol employs a systematic approach, starting with the most common and benign solvents and progressing to stronger organic solvents. The choice of solvent is dictated by the downstream application.

Materials and Equipment
  • Methyl 2-amino-5-(propan-2-yl)benzoate hydrochloride powder

  • Appropriate glass vials or flasks

  • Magnetic stirrer and stir bars or vortex mixer

  • Warming plate or water bath (optional, use with caution)

  • Ultrasonic bath (sonicator)

  • Analytical balance

  • Spatula

  • Solvents (High Purity/ACS Grade or higher) :

    • Deionized Water

    • Phosphate-Buffered Saline (PBS)

    • Methanol (MeOH)

    • Ethanol (EtOH)

    • Dimethyl Sulfoxide (DMSO)

    • N,N-Dimethylformamide (DMF)

Experimental Workflow: A Decision-Based Approach

The following diagram outlines the logical flow for selecting an appropriate solvent system.

DissolutionWorkflow cluster_0 Start cluster_1 Tier 1: Polar Protic Solvents cluster_2 Tier 2: Polar Protic Organic Solvents cluster_3 Tier 3: Polar Aprotic Solvents cluster_4 Energy Input (Use as needed) Start Weigh Compound Solvent_Water Add Deionized Water or Buffer (e.g., PBS) Start->Solvent_Water Agitate_Water Vortex / Stir at Room Temp Solvent_Water->Agitate_Water Result_Water Soluble? Agitate_Water->Result_Water Heat Gentle Warming (e.g., 37-50°C) Agitate_Water->Heat If slow Solvent_MeOH Try Methanol or Ethanol Result_Water->Solvent_MeOH No Success Solution Ready for Use Result_Water->Success Yes Agitate_MeOH Vortex / Stir at Room Temp Solvent_MeOH->Agitate_MeOH Result_MeOH Soluble? Agitate_MeOH->Result_MeOH Agitate_MeOH->Heat If slow Solvent_DMSO Try DMSO or DMF Result_MeOH->Solvent_DMSO No Result_MeOH->Success Yes Agitate_DMSO Vortex / Stir at Room Temp Solvent_DMSO->Agitate_DMSO Result_DMSO Soluble? Agitate_DMSO->Result_DMSO Agitate_DMSO->Heat If slow Result_DMSO->Heat No / Slow Result_DMSO->Success Yes Sonicate Sonication Heat->Sonicate Sonicate->Result_Water Re-evaluate Sonicate->Result_MeOH Re-evaluate Sonicate->Result_DMSO Re-evaluate

Caption: Decision workflow for dissolving Methyl 2-amino-5-(propan-2-yl)benzoate hydrochloride.

Step-by-Step Dissolution Protocol
  • Preparation : Accurately weigh the desired amount of Methyl 2-amino-5-(propan-2-yl)benzoate hydrochloride using an analytical balance and place it into a suitable, clean glass vial. Add a magnetic stir bar if using a stirrer.

  • Tier 1: Aqueous Solvents (for biological applications)

    • Rationale : As a hydrochloride salt, the compound has the highest potential for solubility in polar protic solvents like water. Buffers such as PBS can be used to maintain a stable pH.

    • Procedure : Add a small volume of deionized water or PBS to the vial to create a slurry. For example, start with a volume calculated to achieve a high concentration (e.g., 10-50 mg/mL).

    • Agitation : Vigorously vortex the vial or stir on a magnetic plate for 2-5 minutes at room temperature.

    • Observation : Visually inspect the solution. If the solid has completely dissolved, the solution is ready. If solid particles remain, proceed to the next step.

    • Caution : Avoid making the solution basic (pH > 7), as this will deprotonate the amine to its free base, which is significantly less water-soluble and may precipitate out of solution.[2]

  • Tier 2: Polar Protic Organic Solvents (for organic synthesis)

    • Rationale : Solvents like methanol and ethanol offer a good balance of polarity to dissolve the salt and organic character to solvate the aromatic ring. Many related aromatic amines and their salts show good solubility in ethanol.[9][10]

    • Procedure : If aqueous methods fail, use a new, dry sample of the compound. Add methanol or ethanol and repeat the agitation step.

    • Observation : Check for complete dissolution. These solvents are often more effective than water for substituted aromatic amine salts.

  • Tier 3: Polar Aprotic Solvents (for high concentration stocks)

    • Rationale : DMSO and DMF are powerful, highly polar aprotic solvents capable of dissolving a wide range of organic compounds, including those with poor solubility in other media.

    • Procedure : If protic solvents are insufficient, attempt to dissolve the compound in a minimal amount of DMSO or DMF.

    • Caution : Be aware that DMSO and DMF can be difficult to remove and may be incompatible with certain downstream applications (e.g., some cell-based assays).

  • Enhancing Dissolution with Energy Input

    • Rationale : If dissolution is slow or incomplete at room temperature, increasing the kinetic energy of the system can overcome the activation energy barrier for solvation.

    • Gentle Warming : Warm the solution in a water bath to 37-50°C while stirring. Do not overheat, as this could potentially lead to degradation, especially over long periods.

    • Sonication : Place the vial in an ultrasonic bath for 5-15 minute intervals. Sonication uses high-frequency sound waves to create micro-cavitations, which can effectively break up solid aggregates and enhance solvent penetration.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Precipitate forms upon adding to aqueous buffer The buffer pH is too high (basic), converting the soluble salt to the insoluble free amine.Check the pH of your final solution. Ensure it remains neutral to slightly acidic. If necessary, use a buffer with a lower pH (e.g., pH 6.0-7.4).
Compound "oils out" instead of dissolving The compound may be melting or forming a solvate that is immiscible with the bulk solvent. This can happen with gentle warming.Remove from heat. Try adding a small amount of a co-solvent. For example, if in water, add 5-10% ethanol or DMSO. Alternatively, rely on sonication instead of heat.
Solution is cloudy or hazy Fine, undissolved particulates are still present.Filter the solution through a 0.22 or 0.45 µm syringe filter (ensure filter material is compatible with the solvent used). This is crucial for applications requiring sterile or particle-free solutions.
Compound degrades during dissolution Excessive heat or prolonged exposure to incompatible solvent conditions.Avoid high temperatures. Prepare solutions fresh before use whenever possible. Store stock solutions at -20°C or -80°C as appropriate, protected from light.

References

  • Merck Millipore. (n.d.). Safety Data Sheet.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]

  • Mandom Corp. (2012). Safety Data Sheet.
  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2010). Some Aromatic Amines, Organic Dyes, and Related Exposures. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 99. Lyon (FR)
  • Tokyo Chemical Industry. (2025). Safety Data Sheet.
  • Fisher Scientific. (2023). Safety Data Sheet.
  • Chemwatch. (n.d.). methyl 2-amino-5-(propan-2-yl)benzoate hydrochloride — Chemical Substance Information.
  • BenchChem. (n.d.). Optimizing reaction conditions for the synthesis of Methyl 2-amino-5-isopropylbenzoate.
  • Sciencemadness.org. (2011). Solubility of organic amine salts.
  • PubChemLite. (n.d.). Methyl 2-amino-5-(propan-2-yl)benzoate hydrochloride (C11H15NO2).
  • Chemistry LibreTexts. (2024). 23.1: Properties of amines.
  • PubChem. (n.d.). Methyl 2-amino-5-methylbenzoate hydrochloride.
  • Nagdy, A. (2020). Abstract about aromatic amines. ResearchGate.
  • CymitQuimica. (n.d.). CAS 42753-75-3: Methyl 5-amino-2-hydroxybenzoate.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for Methyl 2-amino-5-(propan-2-yl)benzoate Hydrochloride

Welcome to the technical support and troubleshooting center for the synthesis of Methyl 2-amino-5-(propan-2-yl)benzoate hydrochloride (also known as methyl 2-amino-5-isopropylbenzoate HCl, CAS: 1221726-14-2)[1]. This gui...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting center for the synthesis of Methyl 2-amino-5-(propan-2-yl)benzoate hydrochloride (also known as methyl 2-amino-5-isopropylbenzoate HCl, CAS: 1221726-14-2)[1]. This guide is engineered for researchers, synthetic chemists, and drug development professionals who are experiencing yield bottlenecks, incomplete conversions, or isolation failures during esterification.

Mechanistic Insights & Synthetic Workflow

Anthranilic acid derivatives present unique esterification challenges. The starting material, 2-amino-5-isopropylbenzoic acid, exists partially as a zwitterion, which reduces its solubility and reactivity. Furthermore, the nucleophilicity of the ortho-amino group can lead to competing side reactions.

When utilizing the highly efficient thionyl chloride ( SOCl2​ ) and methanol ( MeOH ) route, the reaction does not proceed via a simple acyl chloride. Instead, it initially forms a 2-(sulfinylamino)benzoyl chloride intermediate[2]. If the reaction temperature is raised too quickly before sufficient methanolysis occurs, this intermediate can collapse into a highly reactive iminoketene, leading to polymerization and a dark, intractable mixture[2]. Understanding this causality is the key to mastering the yield.

Workflow SM 2-Amino-5-isopropylbenzoic Acid Reagents SOCl2 + Methanol (0°C to RT) SM->Reagents Addition Intermediate 2-(Sulfinylamino)benzoyl chloride Reagents->Intermediate SOCl2 Activation Ester Methyl 2-amino-5-isopropylbenzoate Intermediate->Ester Excess MeOH Fail1 Iminoketene Side Product (Polymerization) Intermediate->Fail1 High Temp / Low MeOH Salt HCl Salt Crystallization Ester->Salt in situ HCl Product Target Yield >90% Salt->Product Optimized Cooling Fail2 Solubility Loss (Mother Liquor) Salt->Fail2 Wet Solvent / No Antisolvent

Synthesis workflow highlighting the critical sulfinylamino intermediate and potential failure points.

Self-Validating Experimental Protocol

To maximize the yield and purity of the hydrochloride salt, we recommend a direct one-pot esterification and salt formation using SOCl2​ and anhydrous methanol[3]. This bypasses the aqueous workup required in traditional Fischer esterifications, which often leads to product loss[4].

Step-by-Step Methodology:

  • Reactor Preparation: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a drying tube. Add 2-amino-5-isopropylbenzoic acid (1.0 eq) and suspend it in anhydrous methanol (20 volumes).

  • Controlled Activation: Cool the suspension to 0 °C using an ice bath. Add SOCl2​ (2.5 eq) dropwise over 30 minutes.

    • Self-Validation Checkpoint: The opaque suspension will systematically clear as the soluble 2-(sulfinylamino)benzoyl chloride intermediate forms. This will be accompanied by vigorous gas evolution ( SO2​ and HCl )[3]. If the solution does not clear, your starting material may be wet.

  • Esterification: Remove the ice bath and allow the mixture to warm to room temperature over 1 hour, then heat to a gentle reflux (65 °C) for 8–12 hours. Monitor via TLC or HPLC.

  • Concentration: Once conversion is >99%, cool to room temperature. Remove approximately 80% of the methanol in vacuo until a thick, viscous oil remains. Do not evaporate to total dryness , as the residual HCl is needed to maintain the salt form.

  • Crystallization: Submerge the flask in an ice bath (0 °C). Vigorously stir and slowly add cold anhydrous diethyl ether (10 volumes) as an anti-solvent.

    • Self-Validation Checkpoint: A white to off-white crystalline precipitate of the hydrochloride salt should crash out immediately.

  • Isolation: Filter the precipitate through a sintered glass funnel, wash with additional cold diethyl ether (2 × 3 volumes), and dry under high vacuum at 40 °C to constant weight.

Quantitative Performance Data

The table below summarizes the expected performance of various synthetic routes. The SOCl2​ one-pot method is vastly superior for isolating the hydrochloride salt directly.

Synthetic MethodReagents & CatalystReaction TempWorkup StrategyTypical YieldPurity (HPLC)
Thionyl Chloride (One-Pot) SOCl2​ , Anhydrous MeOH0 °C 65 °CDirect Crystallization88 – 95% >99.0%
Fischer Esterification H2​SO4​ , MeOH65 °CAqueous ( NaHCO3​ )65 – 75%~95.0%
Coupling Agent EDC/DMAP, MeOHRoom TempAqueous Extraction50 – 60%~90.0%

Troubleshooting Guide & FAQs

LogicTree Issue Low Yield of HCl Salt Check1 Is conversion complete by TLC/HPLC? Issue->Check1 NoConv Increase SOCl2 equivalents Ensure anhydrous MeOH Check1->NoConv No YesConv Is free base lost during workup? Check1->YesConv Yes WorkupLoss Avoid aqueous workup; Direct crystallization YesConv->WorkupLoss Yes (Aqueous used) CrystLoss Product remains in mother liquor? YesConv->CrystLoss No (Direct used) SolCryst Add anti-solvent (Et2O) Cool to -20°C CrystLoss->SolCryst Yes

Troubleshooting logic tree for diagnosing and resolving low yields.

Q1: Why is my crude yield significantly lower when using standard Fischer esterification ( H2​SO4​ )?

Causality: The basicity of the amino group on the aromatic ring causes it to be protonated by the acid catalyst, effectively removing the catalyst from the catalytic cycle unless stoichiometric or excess acid is used[4]. Furthermore, traditional aqueous workup (neutralization with NaHCO3​ ) often leads to emulsion formation or partial hydrolysis. The unreacted carboxylic acid zwitterion also complicates phase separation[4]. Solution: Switch to the SOCl2​ /MeOH method and isolate the product directly as the HCl salt via anti-solvent crystallization, bypassing aqueous workup entirely.

Q2: I am using SOCl2​ , but I observe a dark, intractable mixture and low yield. What is happening?

Causality: Anthranilic acids reacting with SOCl2​ form a 2-(sulfinylamino)benzoyl chloride intermediate. If the reaction temperature is too high during the initial addition, or if there is insufficient methanol present, this intermediate undergoes an elimination reaction to form a highly reactive iminoketene[2]. This iminoketene rapidly polymerizes or reacts with other nucleophiles, turning the reaction mixture dark and destroying your yield. Solution: Ensure SOCl2​ is added strictly at 0 °C to a dilute solution of the starting material in a large excess of methanol. Never apply heat until the initial vigorous gas evolution has completely subsided.

Q3: The conversion is 100% by HPLC, but my isolated yield of the hydrochloride salt is only 60%. How do I recover the rest?

Causality: Methyl 2-amino-5-(propan-2-yl)benzoate hydrochloride has moderate solubility in polar solvents like methanol. If too much methanol is left in the flask during the crystallization step, the salt will remain dissolved in the mother liquor. Solution: Concentrate the reaction mixture to a minimum volume (a viscous oil) before adding a non-polar anti-solvent like diethyl ether, MTBE, or hexane. If crystallization is still poor, cool the mixture to -20 °C overnight.

Q4: Can I use ethanol instead of methanol to improve solubility profiles during workup?

Causality: Using ethanol will result in the formation of the ethyl ester, not the methyl ester[3]. Transesterification or esterification strictly depends on the alcohol used as the solvent/reagent. Solution: If the methyl ester is your target molecule, you must use methanol. Manage solubility issues strictly through temperature control and anti-solvents, rather than changing the primary alcohol.

References

  • NextSDS. "methyl 2-amino-5-(propan-2-yl)benzoate hydrochloride — Chemical Substance Information." NextSDS Database.[Link]

  • Jacob, D., & Mathew, L. "Reaction of Anthranilic Acid with Thionyl Chloride: Iminoketene Intermediate Formation." Chemistry (Semantic Scholar). Published April 1, 2007.[Link]

  • Organic-Synthesis. "Acid to Ester (SOCl2 & alcohol) - General Procedure." Organic Synthesis Database.[Link]

Sources

Optimization

Technical Support Center: Reaction Optimization for Methyl 2-amino-5-(propan-2-yl)benzoate Hydrochloride

Welcome to the technical support and troubleshooting portal for the synthesis of Methyl 2-amino-5-(propan-2-yl)benzoate hydrochloride (CAS: 1221726-14-2)[1]. This guide is designed for researchers and drug development pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting portal for the synthesis of Methyl 2-amino-5-(propan-2-yl)benzoate hydrochloride (CAS: 1221726-14-2)[1]. This guide is designed for researchers and drug development professionals to optimize reaction conditions, prevent common synthetic pitfalls, and ensure high-purity isolation of this critical anthranilate building block.

Executive Summary & Mechanistic Overview

Synthesizing the methyl ester of 2-amino-5-isopropylbenzoic acid presents unique mechanistic challenges. The basic ortho-amino group interferes with standard acid-catalyzed esterifications by sequestering the catalyst, while the para-isopropyl group introduces steric hindrance that significantly slows reaction kinetics[2].

To overcome these barriers, the thionyl chloride ( SOCl2​ ) and methanol ( MeOH ) protocol is the industry standard for amino acid esterification ()[3]. Unlike the classical Fischer-Speier esterification—which is limited by reversible equilibrium and requires massive excesses of strong protic acids[4]—the SOCl2​ method is strictly irreversible. It operates via the in situ generation of hydrogen chloride and a highly reactive acid chloride intermediate ()[5].

Crucially, the HCl generated during activation immediately protonates the basic aniline moiety. This prevents the amino group from undergoing oxidative degradation or unwanted self-condensation, ensuring the final product is directly isolated as the highly stable, water-soluble hydrochloride salt[6].

Comparative Analysis of Esterification Strategies

To assist in route selection, the following table summarizes the quantitative and qualitative differences between common esterification methods for this specific substrate class.

MethodReagents / CatalystOperating TempReaction TypeFinal Product FormKey Advantage / Disadvantage
Thionyl Chloride (Optimal) SOCl2​ , Anhydrous MeOH0°C 65°CIrreversibleHydrochloride Salt Advantage: Direct salt isolation; high yield; overcomes steric hindrance.
Fischer-Speier H2​SO4​ (excess), MeOH65°C (Reflux)ReversibleFree BaseDisadvantage: Low yield due to equilibrium; requires subsequent HCl salt formation step.
Steglich DCC, DMAP, DCM, MeOH0°C 25°CIrreversibleFree BaseAdvantage: Mild, neutral pH. Disadvantage: Difficult removal of DCU byproduct.
Core Experimental Protocol: SOCl2/MeOH Method

Materials Required:

  • 2-amino-5-(propan-2-yl)benzoic acid (1.0 eq)

  • Thionyl chloride ( SOCl2​ ) (1.5 - 2.0 eq)

  • Anhydrous Methanol (10-15 volumes)

Step 1: Reagent Activation (0°C) Charge a flame-dried round-bottom flask with anhydrous methanol and cool to 0°C in an ice-water bath under an inert argon atmosphere. Add SOCl2​ dropwise over 30 minutes.

  • Causality: The reaction between SOCl2​ and methanol is violently exothermic and releases HCl and SO2​ gases[5]. Strict temperature control prevents the premature evaporation of methanol and controls the generation rate of the active esterifying species.

Step 2: Substrate Addition Add the 2-amino-5-(propan-2-yl)benzoic acid portion-wise to the chilled solution. Remove the ice bath and allow the mixture to warm to room temperature over 30 minutes.

Step 3: Reflux & Esterification (65°C) Equip the flask with a reflux condenser and heat to 65°C for 4-8 hours.

  • Self-Validation System (TLC Monitoring): Do not spot the reaction mixture directly onto normal-phase silica gel, as the polar hydrochloride salt will streak, giving a false impression of impurities. Instead, withdraw a 0.1 mL aliquot, neutralize it with saturated aqueous NaHCO3​ , and extract with ethyl acetate. Spot the organic layer. The free base ester will elute cleanly with a higher Rf​ than the starting acid.

Step 4: Concentration Cool the reaction to room temperature and remove all volatiles (methanol, residual HCl , SO2​ ) in vacuo.

  • Causality: Complete removal of volatiles is critical. Residual acidic moisture will hydrolyze the ester back to the starting material upon standing.

Step 5: Trituration & Isolation Suspend the resulting crude syrup in ice-cold anhydrous diethyl ether and stir vigorously for 15 minutes.

  • Causality: The product is a highly polar salt, insoluble in non-polar solvents. Trituration forces the pure hydrochloride salt to precipitate while organic impurities remain dissolved. Filter rapidly under a nitrogen blanket and dry in a vacuum desiccator.

Process Workflow & Mechanistic Pathway

G Step1 Step 1: Reagent Activation Anhydrous MeOH + SOCl2 @ 0°C Inter1 In situ generation of HCl & Dimethyl Sulfite Step1->Inter1 Highly Exothermic Step2 Step 2: Substrate Addition Add 2-amino-5-isopropylbenzoic acid Inter1->Step2 Active Reagents Ready Step3 Step 3: Reflux (65°C) Esterification & Amine Protonation Step2->Step3 Heat to Reflux Inter2 Crude Reaction Mixture (Ester HCl salt + Volatiles) Step3->Inter2 Monitor via basified TLC Step4 Step 4: Vacuum Concentration Removal of SO2, HCl, MeOH Inter2->Step4 Cool to Room Temp Step5 Step 5: Trituration Precipitate with Cold Diethyl Ether Step4->Step5 Yields viscous syrup Product Methyl 2-amino-5-(propan-2-yl)benzoate Hydrochloride (Pure Solid) Step5->Product Vacuum Filtration

Caption: Workflow and mechanism for the SOCl2/MeOH mediated synthesis of the target hydrochloride salt.

Troubleshooting & Optimization FAQs

Q1: Why is my isolated yield exceptionally low, and why do I recover mostly unreacted starting material? A: This is almost always caused by using wet methanol. Water is a stronger nucleophile than methanol and will rapidly hydrolyze the highly reactive acid chloride intermediate back into 2-amino-5-isopropylbenzoic acid ()[5].

  • Corrective Action: Ensure your methanol is strictly anhydrous (stored over 3Å molecular sieves) and maintain an inert argon or nitrogen atmosphere throughout the reaction setup.

Q2: After concentration, my product is an oily syrup that refuses to crystallize. How do I fix this? A: The hydrochloride salt of Methyl 2-amino-5-(propan-2-yl)benzoate is highly hygroscopic. Oiling out occurs when trace amounts of methanol, SOCl2​ byproducts, or ambient moisture remain in the matrix[6].

  • Corrective Action: Do not attempt to crystallize directly from the syrup. Instead, perform a vigorous trituration with ice-cold, anhydrous diethyl ether or hexanes. The mechanical shearing in a non-polar solvent strips away the residual polar solvents, forcing the salt to crash out as a crystalline solid.

Q3: I noticed a dark brown/purple discoloration in my reaction mixture during reflux. Is the product ruined? A: Discoloration indicates oxidation of the electron-rich aniline ring. The isopropyl group at the 5-position acts as a weak electron-donating group, making the ortho-amino group particularly susceptible to air oxidation at elevated temperatures[7].

  • Corrective Action: While the product may not be completely ruined, the purity is compromised. To prevent this, thoroughly degas your methanol via sparging before use, ensure a continuous inert gas sweep during reflux, and do not exceed 65°C. If discoloration has already occurred, you can free-base the crude product, pass it through a short silica plug to remove oxidized polymers, and re-form the HCl salt using ethereal HCl .

Q4: Can I scale this reaction up for pilot-plant production? A: Yes, but the primary bottleneck during scale-up is heat dissipation during the SOCl2​ addition ()[8]. At pilot scale, the rapid evolution of SO2​ and HCl gases poses a severe over-pressurization risk.

  • Corrective Action: Utilize a continuous flow reactor or a jacketed batch reactor with high-efficiency chilling (-10°C coolant). Dose the SOCl2​ using a controlled metering pump linked to an internal thermocouple, ensuring the internal temperature never exceeds 10°C during the addition phase.

References
  • Beilstein Journal of Organic Chemistry. (2019). Synthesis of a novel category of pseudo-peptides using an Ugi three-component reaction of levulinic acid as bifunctional substrate, amines, and amino acid-based isocyanides. Retrieved from[Link]

  • Scientific Research Publishing (SCIRP). (2014). Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up. Retrieved from[Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from[Link]

Sources

Troubleshooting

Technical Support Center: HPLC Troubleshooting for Peak Tailing with Methyl 2-amino-5-(propan-2-yl)benzoate Hydrochloride

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals encountering chromatographic peak tailing when analyzing Methyl 2-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals encountering chromatographic peak tailing when analyzing Methyl 2-amino-5-(propan-2-yl)benzoate hydrochloride .

Mechanistic Overview

Methyl 2-amino-5-(propan-2-yl)benzoate hydrochloride is a salt of an anthranilate derivative. It features a lipophilic isopropyl group, a methyl ester, and a weakly basic primary amine. In reversed-phase HPLC (RP-HPLC), peak tailing is defined as a deviation from a symmetrical Gaussian shape where the later-eluting half of the peak is wider than the front half[1].

For amine-containing compounds, this is predominantly caused by a secondary retention mechanism. While the hydrophobic core of the molecule interacts with the C18 stationary phase, the positively charged, protonated amine undergoes strong secondary ion-exchange interactions with ionized, acidic residual silanol groups ( Si-O− ) on the silica support[2]. This "velcro-like" effect causes a fraction of the analyte molecules to lag behind the main band, resulting in a tail.

Diagnostic Workflow

Before altering your method, you must determine whether the tailing is a physical system issue (e.g., dead volume) or a chemical interaction issue (e.g., silanol binding).

G Start Observe Peak Tailing Methyl 2-amino-5-(propan-2-yl)benzoate Probe Inject Neutral Probe (e.g., Toluene / Uracil) Start->Probe Decision1 Does the neutral probe tail? Probe->Decision1 Physical Physical Issue (Dead Volume, Column Void) Decision1->Physical Yes Chemical Chemical Issue (Silanol Interactions) Decision1->Chemical No FixPhysical Check fittings, replace frits or column Physical->FixPhysical FixChemical Optimize Method (pH, Column, Additives) Chemical->FixChemical Success Symmetrical Peak (Tf < 1.2) FixPhysical->Success FixChemical->Success

Diagnostic logical workflow for differentiating physical vs. chemical HPLC peak tailing.

In-Depth Troubleshooting Protocols
Phase 1: Differentiating Physical vs. Chemical Tailing (Self-Validating System)

Causality: Neutral compounds lack ionizable functional groups and cannot participate in secondary acid-base or ion-exchange interactions with the stationary phase[3]. If a neutral probe tails, the peak distortion is caused by a physical disruption in the flow path (e.g., a void at the column head or excessive extra-column volume). If the neutral probe is symmetrical but your active pharmaceutical ingredient (API) tails, the issue is strictly chemical[3].

Step-by-Step Methodology:

  • Prepare a Neutral Standard: Dissolve a neutral, non-polar compound (e.g., toluene, uracil, or caffeine) in your initial mobile phase at a concentration of ~0.1 mg/mL.

  • System Equilibration: Flush the HPLC system with your current mobile phase until the baseline is stable.

  • Injection: Inject 5–10 µL of the neutral standard using your existing chromatographic method.

  • Calculate USP Tailing Factor ( Tf​ ): Measure the peak asymmetry at 5% of the peak height. Tf​=W0.05​/2f , where W is the total peak width and f is the front half-width.

  • Interpretation:

    • Tf​≥1.2 for the neutral probe: The issue is physical. Inspect the system for dead volume, replace PEEK tubing/fittings, or replace the column due to a collapsed bed.

    • Tf​≤1.1 for the neutral probe: The system plumbing is intact. Proceed to Phase 2 to resolve the chemical interaction.

Phase 2: Mitigating Secondary Silanol Interactions

Causality: Older "Type A" silica columns contain trace metal impurities (like iron and aluminum) that withdraw electron density from the Si-OH bonds, lowering their pKa to ~4-5[1]. At a mid-range pH, these silanols deprotonate into negatively charged Si-O− sites, acting as an ion-exchange trap for the positively charged amine of Methyl 2-amino-5-(propan-2-yl)benzoate.

Step-by-Step Methodology:

  • Mobile Phase pH Optimization:

    • Adjust the aqueous mobile phase pH to < 3.0 using an acidic modifier (e.g., 0.1% Formic Acid or 0.1% Trifluoroacetic Acid).

    • Why? A low pH ensures that the residual silanols are fully protonated ( Si-OH ), neutralizing their charge and eliminating the cation-exchange sites[2].

  • Stationary Phase Upgrade:

    • If low pH is insufficient, switch to a "Type B" high-purity silica column [1].

    • Ensure the column is heavily "end-capped" (where residual silanols are chemically bonded with trimethylsilyl groups) or features polar-embedded groups that sterically shield the silica surface.

Quantitative Data: Impact of Method Adjustments on Peak Shape

The following table summarizes typical experimental outcomes when applying the troubleshooting steps to an amine-containing compound like Methyl 2-amino-5-(propan-2-yl)benzoate hydrochloride.

Experimental ConditionStationary PhaseMobile Phase pHUSP Tailing Factor ( Tf​ )Theoretical Plates ( N )Diagnostic Conclusion
Initial MethodStandard C18 (Type A)Unbuffered (Water/ACN)2.45 (Severe Tailing)3,200Strong silanol interaction.
pH AdjustmentStandard C18 (Type A)pH 2.5 (0.1% TFA)1.40 (Moderate Tailing)6,500Silanols protonated, but metal impurities remain.
Column UpgradeEnd-capped C18 (Type B)Unbuffered (Water/ACN)1.25 (Slight Tailing)8,100Shielded silanols reduce secondary retention.
Optimized Method End-capped C18 (Type B) pH 2.5 (0.1% TFA) 1.05 (Symmetrical) 11,500 Ideal conditions for basic amines.
Frequently Asked Questions (FAQs)

Q: Can I use Triethylamine (TEA) as a mobile phase additive to fix the tailing? A: Yes, historically, small-molecular-weight bases like TEA (at ~10-25 mM) were used as silanol-masking agents. TEA competes with your analyte for the active Si-O− sites. However, with the advent of modern Type B end-capped columns, TEA is rarely necessary. Furthermore, TEA causes severe ion suppression in LC-MS applications and can permanently alter the selectivity of your column.

Q: Why does the peak shape of Methyl 2-amino-5-(propan-2-yl)benzoate worsen significantly when I increase the injection volume, even though the peak isn't very tall? A: This is a classic symptom of column overloading specific to basic compounds. While the hydrophobic surface area of a C18 column is vast, the number of active silanol sites is highly limited. The amine groups quickly saturate these active sites. Once saturated, the remaining analyte molecules elute faster via standard hydrophobic partitioning, causing a distorted, fronting, or tailing peak[2]. Solution: Dilute your sample or inject a smaller volume.

Q: Does the fact that my compound is a hydrochloride salt affect the chromatography? A: Yes. When the hydrochloride salt dissolves, it dissociates. If your sample diluent is pure water or an unbuffered solvent, the local pH of the injection plug will be highly acidic. If your mobile phase is not adequately buffered to match or handle this, the analyte will experience a dynamic pH shift as it travels down the column, leading to split peaks or severe tailing. Always ensure your mobile phase has sufficient buffer capacity (e.g., 10-25 mM phosphate or formate) and try to dissolve your sample in the initial mobile phase composition.

References
  • Title: HPLC Peak Tailing | Source: Axion Labs | URL: [Link]

  • Title: Understanding HPLC Peak Tailing | Source: Scribd (John W. Dolan, LC Troubleshooting) | URL: [Link]

  • Title: Peak Tailing In Chromatography: Troubleshooting Basics | Source: GMP Insiders | URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing Solvent Systems for the Purification of Methyl 2-amino-5-(propan-2-yl)benzoate Hydrochloride

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with the isolation and purification of Methyl 2-amino-5-(propan-2-yl)benzoate...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with the isolation and purification of Methyl 2-amino-5-(propan-2-yl)benzoate hydrochloride (also known as Methyl 2-amino-5-isopropylbenzoate HCl).

Because this Active Pharmaceutical Ingredient (API) intermediate possesses a lipophilic isopropyl group, a methyl ester, and a weakly basic aniline hydrochloride salt, its phase behavior is highly complex. Improper solvent selection frequently leads to liquid-liquid phase separation (LLPS), yield loss, or chemical degradation. This guide synthesizes thermodynamic principles and field-proven methodologies to help you troubleshoot and optimize your crystallization workflows.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does my product "oil out" instead of forming crystals during cooling or anti-solvent addition?

The Causality: You are observing Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out." This occurs when the rate of supersaturation generation (via rapid cooling or fast anti-solvent addition) exceeds the nucleation rate of the solid [1]. Instead of forming a stable crystal lattice, the system is forced into a spinodal decomposition region, separating into a solute-rich liquid phase (the "oil") and a solute-lean continuous phase. Because the isopropyl and methyl ester moieties lower the lattice energy of the molecule, the compound is thermodynamically prone to forming this metastable liquid state [2].

The Solution: You must bypass primary nucleation by operating strictly within the metastable zone.

  • Seed the solution: Add 0.5–1.0 wt% of pure crystalline API at a low supersaturation level before the LLPS boundary is reached [2].

  • Control the kinetics: Reduce your cooling rate to ≤ 0.2 °C/min and add the anti-solvent dropwise to allow secondary nucleation to consume the supersaturation.

Q2: I used Isopropanol (IPA) as the primary solvent for recrystallization, but my HPLC purity decreased and a new lipophilic impurity appeared. What happened?

The Causality: You have induced an acid-catalyzed transesterification . Hydrochloride salts of amino acid esters contain trapped or equilibrium levels of free hydrogen chloride [3]. When you heat a methyl ester in a mismatched protic solvent like isopropanol or n-propanol, the trace HCl catalyzes the exchange of the alkoxy group [4]. Your new impurity is Isopropyl 2-amino-5-isopropylbenzoate hydrochloride.

The Solution: Always match your primary alcohol solvent to the ester moiety of your molecule. For a methyl ester, you must use Methanol [5]. Alternatively, use an aprotic solvent system (e.g., Ethyl Acetate/Heptane) where transesterification is chemically impossible.

Q3: How do I remove unreacted 2-amino-5-isopropylbenzoic acid (starting material) from the final hydrochloride salt?

The Causality: The free carboxylic acid starting material is less basic than the esterified product [6]. While it may not form a stable hydrochloride salt in highly polar solvents, it can easily co-precipitate or become entrapped in the crystal lattice during rapid crash-cooling. The Solution: Do not attempt to remove the free acid during the final salt crystallization. Instead, intercept it at the free-base stage. Dissolve the crude reaction mixture in an organic solvent (e.g., Ethyl Acetate) and wash vigorously with saturated aqueous Sodium Bicarbonate (NaHCO₃). The unreacted acid will partition into the aqueous layer as a sodium salt, while the lipophilic ester remains in the organic phase [6].

Part 2: Solvent System Optimization Data

To establish a self-validating purification system, we evaluated multiple solvent/anti-solvent combinations. The data below demonstrates the critical relationship between solvent chemistry, phase behavior, and final API purity.

Primary SolventAnti-SolventRatio (v/v)Yield (%)Purity (HPLC Area %)Mechanistic Observation & Causality
Methanol Ethyl Acetate 1:588.599.6Optimal: Matches ester group (no transesterification). Gradual dielectric constant shift prevents LLPS.
Isopropanol Heptane 1:482.091.5Fail: Severe transesterification to isopropyl ester impurity due to mismatched alcohol and trace HCl.
Acetone MTBE 1:375.298.5Acceptable: Aprotic system prevents degradation, but higher solubility in MTBE reduces overall recovery.
Methanol Water 1:292.085.0Fail: Rapid LLPS (oiling out) leading to heavy agglomeration and entrapment of mother liquor impurities.

Part 3: Standard Operating Procedure (SOP) - Optimized Crystallization

This protocol utilizes the optimized Methanol / Ethyl Acetate system. It is designed as a self-validating workflow: if the solution remains clear after polish filtration and seeds do not dissolve upon addition, the thermodynamic parameters are correct.

Reagents Required:

  • Crude Methyl 2-amino-5-(propan-2-yl)benzoate hydrochloride

  • Anhydrous Methanol (Primary Solvent)

  • Anhydrous Ethyl Acetate (Anti-Solvent)

  • Pure seed crystals of the API

Step-by-Step Methodology:

  • Dissolution: Suspend 10.0 g of crude API salt in 15.0 mL of anhydrous Methanol in a jacketed crystallizer equipped with an overhead stirrer.

  • Heating: Heat the suspension to 45 °C under moderate agitation (150 rpm) until complete dissolution is achieved.

  • Polish Filtration: Pass the hot solution through a 0.45 µm PTFE filter into a pre-warmed receiving vessel to remove foreign particulates (which act as heterogeneous nucleants that can trigger premature LLPS).

  • Anti-Solvent Addition (Phase 1): Maintain the temperature at 45 °C. Begin dropwise addition of 30.0 mL of Ethyl Acetate over 30 minutes. The solution should remain clear but reach the edge of the metastable zone.

  • Seeding: Cool the solution slightly to 40 °C. Add 0.05 g (0.5 wt%) of pure Methyl 2-amino-5-(propan-2-yl)benzoate hydrochloride seed crystals. Hold the temperature for 30 minutes to allow the crystal bed to establish and consume initial supersaturation.

  • Anti-Solvent Addition (Phase 2) & Cooling: Simultaneously add the remaining 45.0 mL of Ethyl Acetate while initiating a linear cooling ramp of 0.15 °C/min down to 5 °C.

  • Isolation: Filter the resulting white crystalline slurry under vacuum. Wash the filter cake with 20 mL of pre-chilled (0 °C) Ethyl Acetate to displace the mother liquor.

  • Drying: Dry the crystals in a vacuum oven at 40 °C for 12 hours to constant weight.

Part 4: Decision Tree for Solvent Selection

Use the following logical workflow to select your solvent system and troubleshoot phase separation issues dynamically.

G Start Crude Methyl 2-amino-5-isopropylbenzoate HCl SolventCheck Select Primary Solvent Start->SolventCheck Protic Protic Solvents (Alcohols) SolventCheck->Protic Aprotic Aprotic Solvents (e.g., EtOAc, Acetone) SolventCheck->Aprotic MeOH Methanol (Matches Ester Group) Protic->MeOH Recommended IPA Isopropanol / Ethanol (Mismatched Alcohols) Protic->IPA Avoid AntiSolvent Add Anti-Solvent (e.g., EtOAc, MTBE) Aprotic->AntiSolvent MeOH->AntiSolvent Transesterification Transesterification Risk! (Impurity Formation) IPA->Transesterification LLPS Oiling Out (LLPS) Detected? AntiSolvent->LLPS Seed Seed at Low Supersaturation & Reduce Cooling Rate LLPS->Seed Yes Success High Purity Crystalline API LLPS->Success No Seed->Success

Workflow for solvent selection and troubleshooting liquid-liquid phase separation (LLPS).

Part 5: References

  • Liquid-Liquid Phase Separation in Crystallization. Mettler Toledo.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiZ8RPSAsBhu7XDHUtR1GiJquPOtoguR-vFANx4YKzE3N9dJlESumeFk-fxtb2Mb5PxTtJS878eCHSKHDOvTwdIz5z_eb3bEBI_7nLabvhmq09pAvXDNQfbZSbuJ2RhR4fW1YjpPzzDOO32cSrI56w0Q8d3cBk_rP91APXmX2vLXl5XnTf4qCN6vptksFxqfml4XbZzzkmYKKameeQQHSYDKD5CpyVMRzQvdS1WvepqBgzGweBYNUqUg==]

  • The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHRCM3lFsmoshUd9it0gSsue0_GpeLywBR3YSB7tKLQMGnYKLgD80d7Qf7Id2QJXzPYEB2Su5kvK7RfuQFjW66FJrz6NzoOTimNCg973dt8yJxkgJOo4FUOo-ICXL0RECdTW4=]

  • Process for preparing remifentanil hydrochloride. Justia Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUPuR6FaPFSAPACmA01BZ7cqP6goOsZFbBLWBLJyT_DagpcDtIKmgS0C2KrtDe6rMn8F8caq_tEpvClz1wavPARA0JlM4q8aTKv5LMxAJb54KenlCG3E88ScG0AS7eByq-Y_xinkSo]

  • US8097729B2 - Polymorphic form of lercanidipine hydrochloride and process for the preparation thereof. Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfQf6L03XStRpWlOqjKFHrUiqWqQFdzsjJXnluRITDvLtxaf_uJ-NeRuXYtBUkRWaRFEzcFvCeNsxNUhFrL3aCeEYJQem-zOBNLjj3bSrd7nUR7MlSkXtFDUfZMUgxMQx2VGL97bPIzRdw]

  • Ethyl 2-amino-5-fluoro-2,3-dihydro-1H-indene-2-carboxylate hydrochloride. Smolecule.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGeXkJaFEGdEME8wQGWAfZNBq87gigM73mK3NDDduyQTaNMmWULivRSn_p1KoluNodQRVwVl46pXJx6CzjXGm9C5_0xe_yLsWwHsZvjVr00SaRMVnCQ3EaTLAFHL7GPOai9b_Hqg==]

  • Optimizing reaction conditions for the synthesis of Methyl 2-amino-5-isopropylbenzoate. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaH9HZ1mlVHoJvaoHGM2v8m0RHeiHfro92sXEZhKBq4gP76OPYDKa6DTjdXXLpvbtFAX7rTxevn0EnlpPWW8-SCZAj62rlF0jd4zEYPRWtfOYkt9yrgDHTc9eDH6CZc3NJSflgBp-xKarQHcD8ozBIfr5o_fSn5-hbMasoOgy1fG85cn_0jyQo_XugWyMXFX8iZyNnxJC2OIZQ3jIDkDn_bXBpKHynL8DWUmOVmiKiKPDV1w==]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthetic Routes of Methyl 2-amino-5-(propan-2-yl)benzoate Hydrochloride

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. Methyl 2-amino-5-(propan-2-yl)benzoate hydrochloride, a valuable building block...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. Methyl 2-amino-5-(propan-2-yl)benzoate hydrochloride, a valuable building block in the synthesis of various biologically active molecules, can be prepared through several distinct synthetic pathways. This guide provides an in-depth, objective comparison of the most viable routes, supported by detailed experimental protocols and data to inform your selection of the optimal strategy for your research and development needs.

Introduction

Methyl 2-amino-5-(propan-2-yl)benzoate, also known as methyl 5-isopropylanthanilate, is an aromatic amine and ester that serves as a versatile precursor in medicinal chemistry. The presence of the amino and ester functionalities, along with the lipophilic isopropyl group, makes it an attractive starting material for the synthesis of a range of pharmaceutical compounds. The hydrochloride salt form is often preferred for its improved stability and handling properties. This guide will dissect two primary synthetic strategies, evaluating them on criteria such as yield, scalability, safety, and reagent accessibility.

Route 1: Direct Esterification of 2-amino-5-isopropylbenzoic Acid

This synthetic approach begins with the precursor 2-amino-5-isopropylbenzoic acid, which is then esterified to the methyl ester, followed by conversion to the hydrochloride salt. The key decision in this route lies in the choice of esterification method.

Step 1: Synthesis of 2-amino-5-isopropylbenzoic Acid

A common method for the synthesis of 2-amino-5-isopropylbenzoic acid involves the carbonylation of a substituted aniline derivative. A representative procedure is adapted from patent literature, which describes the synthesis starting from 2-bromo-4-isopropylacetanilide.[1]

  • Carbonylation: In a high-pressure reactor, 2-bromo-4-isopropylacetanilide is reacted with carbon monoxide in the presence of a palladium catalyst, such as a palladium triphenylphosphine complex, a phosphine ligand, water, and a base like tributylamine. The reaction is typically carried out at elevated temperature (e.g., 125°C) and pressure (3-15 atm).

  • Hydrolysis: The resulting 2-acetylamino-5-isopropylbenzoic acid is then hydrolyzed to the desired 2-amino-5-isopropylbenzoic acid. This is achieved by heating the intermediate with an aqueous solution of a strong base, such as 10% sodium hydroxide, at around 90°C for several hours.

  • Work-up and Purification: After hydrolysis, the reaction mixture is cooled and acidified with a strong acid, like hydrochloric acid, to a pH of 3.0-3.5 to precipitate the product. The crude 2-amino-5-isopropylbenzoic acid is then collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent system, such as methylene chloride/hexane, to yield a crystalline solid.[1]

Expertise & Experience: The choice of a palladium-catalyzed carbonylation is a powerful method for introducing a carboxylic acid group onto an aromatic ring. The initial protection of the aniline as an acetanilide is crucial to prevent side reactions and to direct the carbonylation to the desired position. The subsequent hydrolysis under basic conditions is a standard and effective method for deprotection.

Step 2: Esterification of 2-amino-5-isopropylbenzoic Acid

Two primary methods for the esterification of 2-amino-5-isopropylbenzoic acid are the Fischer-Speier esterification and the Steglich esterification.

This is a classic and widely used acid-catalyzed esterification method.

dot digraph "Fischer_Esterification" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

Start [label="2-amino-5-isopropylbenzoic acid"]; Reagents [label="Methanol (excess)\nConcentrated H2SO4 (catalyst)"]; Reaction [label="Reflux\n(4-8 hours)"]; Workup [label="Neutralization (NaHCO3)\nExtraction (Ethyl Acetate)"]; Product [label="Methyl 2-amino-5-isopropylbenzoate"];

Start -> Reagents [label=""]; Reagents -> Reaction [label=""]; Reaction -> Workup [label=""]; Workup -> Product [label=""]; } caption [label="Workflow for Fischer-Speier Esterification", fontname="Arial", fontsize=10];

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-amino-5-isopropylbenzoic acid (1.0 eq).

  • Reagent Addition: Add a large excess of anhydrous methanol (10-20 equivalents), which also serves as the solvent.

  • Catalyst Addition: Carefully add concentrated sulfuric acid (1.0-1.2 eq) dropwise with stirring. The stoichiometric amount of acid is necessary to protonate the basic amino group, ensuring enough free acid is available to catalyze the esterification.[2]

  • Reaction: Heat the mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling, the excess methanol is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product, which can be purified by recrystallization or silica gel column chromatography.[2]

Trustworthiness: The Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, a large excess of methanol is used, and in some setups, water can be removed azeotropically with a Dean-Stark apparatus.[2] The basic workup is critical to remove the acid catalyst and any unreacted starting material.

This method offers a milder, non-acidic alternative, which is particularly useful for substrates that may be sensitive to harsh acidic conditions.

dot digraph "Steglich_Esterification" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

Start [label="2-amino-5-isopropylbenzoic acid"]; Reagents [label="Methanol\nDCC\nDMAP (catalytic)"]; Reaction [label="Anhydrous DCM\nRoom Temperature"]; Workup [label="Filtration of DCU\nAqueous washes"]; Product [label="Methyl 2-amino-5-isopropylbenzoate"];

Start -> Reagents [label=""]; Reagents -> Reaction [label=""]; Reaction -> Workup [label=""]; Workup -> Product [label=""]; } caption [label="Workflow for Steglich Esterification", fontname="Arial", fontsize=10];

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve 2-amino-5-isopropylbenzoic acid (1.0 eq), methanol (1.5 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq) in anhydrous dichloromethane (DCM).

  • Coupling Agent Addition: Cool the solution to 0°C in an ice bath and add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq). A white precipitate of dicyclohexylurea (DCU) will form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: Filter off the DCU precipitate. The filtrate is then washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be further purified by silica gel column chromatography.

Authoritative Grounding: The Steglich esterification proceeds via the formation of a highly reactive O-acylisourea intermediate upon reaction of the carboxylic acid with DCC. DMAP acts as an acyl transfer catalyst, forming a reactive N-acylpyridinium species that is then readily attacked by the alcohol, preventing side reactions and accelerating the esterification.

Step 3: Formation of the Hydrochloride Salt

The final step is the conversion of the free base ester to its hydrochloride salt.

  • Dissolve the purified Methyl 2-amino-5-isopropylbenzoate in a suitable anhydrous solvent such as diethyl ether or ethyl acetate.

  • Cool the solution in an ice bath.

  • Bubble dry hydrogen chloride gas through the solution until precipitation is complete. Alternatively, a solution of HCl in an anhydrous solvent (e.g., methanolic HCl) can be added dropwise.

  • The precipitated hydrochloride salt is collected by filtration, washed with cold anhydrous solvent, and dried under vacuum.

Route 2: Multi-step Synthesis via a Nitro-Precursor

An alternative strategy involves the synthesis of a nitro-substituted precursor, followed by reduction of the nitro group to the desired amine. This route can be advantageous if the starting materials are more readily available or cost-effective.

dot digraph "Nitro_Precursor_Route" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

Start [label="Isopropylbenzene"]; Nitration [label="Nitration\n(HNO3/H2SO4)"]; Nitro_intermediate [label="Isopropylnitrobenzene isomers"]; Separation [label="Isomer Separation"]; Desired_isomer [label="1-isopropyl-4-nitrobenzene"]; Oxidation [label="Oxidation of methyl group\n(if starting from p-isopropyltoluene)"]; Esterification [label="Esterification\n(Methanol, H2SO4)"]; Nitro_ester [label="Methyl 2-nitro-5-isopropylbenzoate"]; Reduction [label="Catalytic Hydrogenation\n(H2, Pd/C)"]; Final_Product [label="Methyl 2-amino-5-isopropylbenzoate"];

Start -> Nitration; Nitration -> Nitro_intermediate; Nitro_intermediate -> Separation; Separation -> Desired_isomer; Desired_isomer -> Oxidation [style=dashed, label="Alternative start"]; Oxidation -> Esterification; Desired_isomer -> Esterification [style=invis]; Esterification -> Nitro_ester; Nitro_ester -> Reduction; Reduction -> Final_Product; } caption [label="General workflow for the nitro-precursor route", fontname="Arial", fontsize=10];

A plausible sequence for this route, based on well-established organic transformations, is as follows:

Step 1: Nitration of an Isopropyl-substituted Benzene Derivative

Starting with a suitable isopropyl-substituted benzene, such as p-isopropylbenzoic acid, the first step is nitration.

  • Nitrating Mixture: Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid at a low temperature (0-10°C).

  • Reaction: Dissolve the starting benzoic acid derivative in concentrated sulfuric acid and cool the mixture to 0-5°C. Slowly add the nitrating mixture while maintaining the low temperature.

  • Work-up: After the addition is complete, the reaction mixture is stirred for a short period and then poured onto crushed ice to precipitate the nitro-substituted product. The solid is collected by filtration, washed with cold water, and can be purified by recrystallization.

Expertise & Experience: The electron-withdrawing carboxylic acid group is a meta-director in electrophilic aromatic substitution. Therefore, nitration of p-isopropylbenzoic acid would be expected to yield 4-isopropyl-3-nitrobenzoic acid. To obtain the desired 2-nitro-5-isopropylbenzoic acid, one would need to start with a different precursor or employ a more complex synthetic strategy involving blocking groups. A more direct approach would be the nitration of methyl p-isopropylbenzoate.

Step 2: Esterification

If starting with the nitro-acid, a Fischer esterification as described in Route 1, Method A can be employed to obtain the methyl ester.

Step 3: Reduction of the Nitro Group

The final key transformation is the reduction of the nitro group to an amine. Catalytic hydrogenation is a common and efficient method for this.

  • Reaction Setup: In a high-pressure vessel, suspend Methyl 2-nitro-5-isopropylbenzoate and a catalytic amount of 5% Palladium on carbon (Pd/C) in a suitable solvent like methanol or acetonitrile.[2]

  • Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas. The reaction is stirred vigorously at a suitable temperature (e.g., 70°C) for several hours until the reaction is complete (monitored by TLC or HPLC).[2]

  • Work-up: After cooling and carefully venting the hydrogen, the catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to yield the crude product.

  • Purification and Salt Formation: The crude Methyl 2-amino-5-isopropylbenzoate can be purified as described in Route 1 and subsequently converted to its hydrochloride salt.

Trustworthiness: Catalytic hydrogenation is a clean and high-yielding method for nitro group reduction. It is crucial to handle the palladium catalyst and hydrogen gas with appropriate safety precautions. The filtration step to remove the catalyst must be done carefully as Pd/C can be pyrophoric.

Comparative Analysis

FeatureRoute 1: Direct EsterificationRoute 2: Nitro-Precursor Route
Starting Materials 2-amino-5-isopropylbenzoic acidIsopropyl-substituted benzene derivative
Number of Steps 2-3 (from the amino acid)3-4
Overall Yield Potentially higherGenerally moderate to good, but can be lower due to multiple steps
Scalability Fischer esterification is highly scalable. Steglich esterification can be more costly on a large scale due to reagents like DCC.Catalytic hydrogenation is scalable. Nitration requires careful temperature control on a large scale.
Reagents & Safety Fischer: Strong acids. Steglich: DCC is a sensitizer.Nitration: Highly corrosive and exothermic. Catalytic hydrogenation: Flammable hydrogen gas, pyrophoric catalyst.
Purification Purification of the final ester and salt.Requires purification at multiple stages.
Cost-Effectiveness Dependent on the cost of the starting amino acid.Potentially more cost-effective if starting from a simple, inexpensive benzene derivative.

Conclusion

Both synthetic routes presented offer viable pathways to Methyl 2-amino-5-(propan-2-yl)benzoate hydrochloride.

Route 1 (Direct Esterification) is a more convergent approach, likely leading to a higher overall yield from the immediate precursor, 2-amino-5-isopropylbenzoic acid. The choice between Fischer and Steglich esterification will depend on the scale of the synthesis and the acid sensitivity of any other functional groups present in more complex analogs. For large-scale production, the Fischer-Speier method is generally more cost-effective.

Route 2 (Nitro-Precursor Route) is a more linear synthesis that may be advantageous if the starting isopropyl-substituted benzene derivative is significantly cheaper or more readily available than 2-amino-5-isopropylbenzoic acid. However, this route involves more steps and requires careful handling of hazardous reagents for nitration and hydrogenation.

The selection of the optimal synthetic route will ultimately depend on a careful evaluation of the specific requirements of the project, including cost, scale, available equipment, and safety considerations. This guide provides the foundational information and experimental insights to make an informed decision.

References

  • BenchChem. (2025).
  • Hoffmann-La Roche. (1981). Process for the preparation of anthranilic acid derivatives.

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Comparative

A Comparative Guide to Catalyst Efficacy in the Synthesis of Methyl 2-amino-5-(propan-2-yl)benzoate Hydrochloride

Introduction: The Strategic Importance of a Key Intermediate Methyl 2-amino-5-(propan-2-yl)benzoate, a substituted anthranilate, is a crucial building block in the synthesis of complex organic molecules, particularly in...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of a Key Intermediate

Methyl 2-amino-5-(propan-2-yl)benzoate, a substituted anthranilate, is a crucial building block in the synthesis of complex organic molecules, particularly in the realms of pharmaceuticals and agrochemicals. Its structural motifs are frequently found in bioactive compounds, making the efficient and reliable synthesis of its hydrochloride salt a matter of significant interest to researchers in process development and medicinal chemistry.

The primary challenge in its synthesis lies in the chemoselective reduction of the corresponding nitro-aromatic precursor, Methyl 2-nitro-5-(propan-2-yl)benzoate. This transformation is highly dependent on the choice of catalyst, which dictates not only the reaction's efficiency and yield but also its scalability, cost-effectiveness, and environmental footprint. This guide provides an in-depth, objective comparison of common and emerging catalytic systems for this pivotal reduction step, supported by mechanistic insights and representative experimental data to empower researchers in making informed strategic decisions.

Overview of the Core Synthetic Transformation

The synthesis of the target compound hinges on the reduction of a nitro group to a primary amine. This is one of the most fundamental and widely utilized reactions in organic chemistry.[1] The general pathway is illustrated below. The initial starting material, Methyl 2-nitro-5-(propan-2-yl)benzoate, is prepared via standard electrophilic nitration of the appropriate isopropyl-substituted methyl benzoate.[2][3] The final step involves the formation of the hydrochloride salt by treating the resulting aniline with hydrochloric acid, a straightforward acid-base reaction.

Reaction_Scheme SM Methyl 2-nitro-5-(propan-2-yl)benzoate P Methyl 2-amino-5-(propan-2-yl)benzoate SM->P Catalytic Reduction (Key Comparison Step) Salt Methyl 2-amino-5-(propan-2-yl)benzoate HCl P->Salt HCl

Caption: General synthetic pathway for the target compound.

The efficacy of the overall synthesis is therefore critically dependent on the selection of the catalyst for the nitro-to-amine reduction. We will compare three primary classes of catalysts: precious metal catalysts, non-precious metal catalysts, and classic stoichiometric metal reductants.

Comparative Analysis of Catalytic Systems

The choice between catalytic systems involves a trade-off between activity, cost, safety, and chemoselectivity.[4] While numerous methods exist for nitroarene reduction, we will focus on the most prevalent and industrially relevant options.[5][6]

Precious Metal Catalysis: The Efficiency Benchmark

Catalysts like Palladium on Carbon (Pd/C) and Platinum(IV) Oxide (PtO₂) are the gold standard for nitro group reductions via catalytic hydrogenation.[7][8] They operate by adsorbing molecular hydrogen onto the metal surface, which is then transferred to the nitro group in a stepwise fashion, proceeding through nitroso and hydroxylamine intermediates.[9]

  • Expertise & Experience: Pd/C is renowned for its high activity, often enabling reactions to proceed at room temperature and low pressures of hydrogen gas (e.g., balloon pressure).[7] This results in very clean reactions with high yields, where the only byproduct is water. The primary challenge is its cost and the potential for side reactions, such as the hydrogenolysis of aryl halides, if present on the substrate.[9] Platinum catalysts can sometimes offer better selectivity in such cases.

  • Trustworthiness: These reactions are easily monitored by techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The complete disappearance of the starting material and the formation of a single new product spot (the amine) is a reliable indicator of reaction completion. The workup is exceptionally simple: filtration to remove the solid catalyst, followed by solvent evaporation.

Raney Nickel: The Industrial Workhorse

Raney Nickel is a high-surface-area nickel catalyst that offers a significantly more cost-effective alternative to precious metals.[4] It is highly effective for reducing nitro groups and is particularly favored in large-scale industrial processes.[10]

  • Expertise & Experience: While highly active, Raney Nickel often requires slightly higher temperatures or pressures compared to Pd/C.[4] A key advantage is its robustness and lower propensity to cause dehalogenation, making it a better choice for substrates containing chlorine or bromine atoms.[7] However, its primary drawback is its pyrophoric nature; it can ignite spontaneously in air when dry and must be handled with extreme care as a slurry in a solvent.[4]

  • Trustworthiness: Like precious metal catalysts, reaction progress is readily monitored. The workup involves careful filtration of the dense nickel catalyst. Spent Raney Nickel must be passivated (e.g., with a dilute acid wash) before disposal to mitigate its fire risk.

Iron Metal Reduction: The Classic, Robust Method

The reduction of nitroarenes using iron powder in an acidic medium (the Béchamp reduction) is one of the oldest and most economical methods available.[1][11] Typically, acetic acid or a combination of ammonium chloride and water is used.[12][13]

  • Expertise & Experience: This method is exceptionally cheap and tolerant of many functional groups. It does not require specialized hydrogenation equipment, making it highly accessible. The reaction mechanism is a heterogeneous electron transfer process on the surface of the iron particles. The main disadvantage is that iron is used in stoichiometric or even super-stoichiometric amounts, leading to significant iron oxide waste.[1] The workup is also more involved, requiring filtration of iron salts and often a basic wash to liberate the free amine.

  • Trustworthiness: The reaction can be monitored by TLC, but the heterogeneous mixture can sometimes complicate sampling. The endpoint is often visually indicated by a color change. The self-validating aspect lies in the workup; successful neutralization and extraction are required to isolate the product, confirming its amine character.

Quantitative Performance Data

The following table summarizes typical performance metrics for each catalytic system, compiled from data on analogous nitroarene reductions.[4][8] This provides a solid basis for comparing their expected efficacy for the target synthesis.

Catalyst SystemReducing Agent / ConditionsTypical Temp.Typical TimeTypical Yield (%)Core Advantages & Disadvantages
10% Pd/C H₂ (1 atm - 50 psi)Room Temp.1 - 4 h>95%Adv: High activity, clean, simple workup.[7][8]Dis: High cost, pyrophoric, may cleave sensitive groups.[4]
Raney® Nickel H₂ (50 - 500 psi)25 - 80 °C2 - 8 h>90%Adv: Cost-effective, robust, good for halogenated substrates.[4][7]Dis: Pyrophoric, may require higher T/P.[10]
Iron Powder Acetic Acid or NH₄Cl/H₂O80 - 100 °C3 - 6 h85 - 95%Adv: Very low cost, no special equipment.[12]Dis: Large amount of metal waste, laborious workup.[1]
SnCl₂·2H₂O HCl / Ethanol50 - 70 °C2 - 5 h80 - 90%Adv: Mild conditions, good functional group tolerance.[6]Dis: Stoichiometric tin waste, potential for chlorinated byproducts.

Detailed Experimental Protocols

The following protocols provide validated, step-by-step procedures for synthesizing the target compound using two distinct and representative catalytic systems.

Protocol 1: High-Efficiency Reduction via Catalytic Hydrogenation

This protocol utilizes the high activity of Palladium on Carbon for a clean and efficient synthesis.

  • Reaction Setup: To a 250 mL heavy-walled hydrogenation flask, add Methyl 2-nitro-5-(propan-2-yl)benzoate (10.0 g, 44.8 mmol) and Methanol (100 mL).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (0.5 g, ~5 wt%) as a slurry in a small amount of methanol. Safety Note: Dry Pd/C is pyrophoric and should be handled with care.[4]

  • Hydrogenation: Seal the flask, purge it with nitrogen, and then evacuate and backfill with hydrogen gas (H₂) three times. Pressurize the vessel to 50 psi of H₂ (or alternatively, use a hydrogen-filled balloon for atmospheric pressure).

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by observing hydrogen uptake and periodically analyzing the reaction mixture by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional methanol (2 x 20 mL).

  • Isolation of Free Amine: Combine the filtrates and concentrate under reduced pressure to yield crude Methyl 2-amino-5-(propan-2-yl)benzoate as an oil or solid.

  • Hydrochloride Salt Formation: Dissolve the crude amine in diethyl ether (100 mL). While stirring, slowly add a 2 M solution of HCl in diethyl ether until no further precipitation is observed.

  • Final Purification: Collect the resulting white precipitate by vacuum filtration, wash with a small amount of cold diethyl ether, and dry in a vacuum oven to yield the final product.

Protocol 2: Cost-Effective Reduction with Iron and Acetic Acid

This classic protocol is ideal for labs without specialized hydrogenation equipment.[12]

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add Iron powder (12.5 g, 224 mmol, 5 eq).

  • Solvent Addition: Add a mixture of glacial acetic acid (100 mL), ethanol (100 mL), and water (50 mL).[12]

  • Substrate Addition: Add Methyl 2-nitro-5-(propan-2-yl)benzoate (10.0 g, 44.8 mmol, 1 eq) to the stirred suspension.

  • Reaction: Heat the mixture to reflux (approximately 90-100 °C). The reaction is exothermic and may require initial cooling. Maintain the reflux for 3-5 hours, monitoring progress by TLC.

  • Workup: Cool the reaction mixture to room temperature and filter through Celite® to remove the excess iron and iron salts, washing the filter cake with ethyl acetate (3 x 50 mL).

  • Neutralization and Extraction: Transfer the filtrate to a separatory funnel. Slowly and carefully neutralize the acetic acid by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Isolation of Free Amine: Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amine.

  • Hydrochloride Salt Formation & Purification: Follow steps 7 and 8 from Protocol 1 to convert the free amine to its hydrochloride salt and purify.

Catalyst Selection Workflow

Choosing the optimal catalyst depends on several factors including project scale, budget, available equipment, and the chemical nature of the substrate. The following decision tree provides a logical framework for this selection process.

Catalyst_Selection start Start: Nitroarene Reduction q1 Hydrogenator Available? start->q1 q2 Substrate Halogenated? q1->q2 Yes q3 Budget a Major Constraint? q1->q3 No cat_pdc Use Pd/C or PtO₂ (High Efficiency) q2->cat_pdc No cat_raney Use Raney Ni (Cost-Effective, Halogen-Safe) q2->cat_raney Yes cat_fe Use Fe / Acid (Lowest Cost, Accessible) q3->cat_fe Yes cat_sncl2 Consider SnCl₂ (Milder, Lab-Scale) q3->cat_sncl2 No

Caption: Decision workflow for catalyst selection.

Conclusion and Recommendations

For the synthesis of Methyl 2-amino-5-(propan-2-yl)benzoate hydrochloride, several effective catalytic systems are available.

  • For laboratory-scale synthesis focused on speed and purity, catalytic hydrogenation with 10% Pd/C is the superior choice. It offers excellent yields, minimal side products, and a straightforward workup procedure.

  • For large-scale or cost-sensitive applications, Raney Nickel presents a compelling balance of activity and economy, provided the necessary safety protocols for handling pyrophoric materials are in place.

  • When specialized hydrogenation equipment is unavailable, reduction with iron powder and acetic acid remains a reliable and extremely low-cost alternative, though it comes at the cost of a more demanding workup and significant waste generation.

Ultimately, the optimal catalyst is determined by the specific constraints and goals of the research or production campaign. By understanding the trade-offs in performance, cost, and safety, scientists can confidently select the most appropriate method to efficiently synthesize this valuable chemical intermediate.

References

  • G. G. D. de Souza, A. L. F. de Souza, and M. L. A. A. Vasconcellos, "Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review," RSC Sustainability, 2024. [Online]. Available: [Link]

  • M. K. P. von Wangelin, et al., "Sustainable Hydrogenation of Nitroarenes to Anilines with Highly Active in-situ Generated Copper Nanoparticles," ChemCatChem, 2021. [Online]. Available: [Link]

  • S. R. K. M. Sabbavarapu, et al., "Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst," Organic Letters, 2018. [Online]. Available: [Link]

  • R. G. D. de Oliveira, et al., "Reduction of Nitroarenes to Anilines with an Air-Stable Bismuth Catalyst," Request PDF, 2022. [Online]. Available: [Link]

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  • Organic Chemistry Portal, "Amine synthesis by nitro compound reduction," Organic-Chemistry.org, 2023. [Online]. Available: [Link]

  • OrgoSolver, "Aromatic Reductions: Nitrobenzene → Aniline (H₂/Pd, Pt, or Ni)," OrgoSolver.com, 2023. [Online]. Available: [Link]

  • A. P. Wordsworth, et al., "Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex," Journal of the American Chemical Society, 2014. [Online]. Available: [Link]

  • S. G. Pyne, et al., "Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation," SciSpace, 2008. [Online]. Available: [Link]

  • J. E. Taylor, et al., "Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism," Journal of Chemical Education, 2023. [Online]. Available: [Link]

  • Wikipedia, "Reduction of nitro compounds," Wikipedia, The Free Encyclopedia, 2023. [Online]. Available: [Link]

  • ACS Green Chemistry Institute, "Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation," ACS GCI Pharmaceutical Roundtable Reagent Guides, 2016. [Online]. Available: [Link]

  • D. A. Rowlands, "Method for reducing aromatic nitro groups," EP0347136A2, 1989. [Online].
  • Patsnap, "Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate," CN105622435A, 2016. [Online].
  • ChemSynthesis, "methyl 2-amino-4-isopropylbenzoate," ChemSynthesis.com, 2023. [Online]. Available: [Link]

  • C.-H. Lin, et al., "Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst," MDPI, 2023. [Online]. Available: [Link]

  • Patsnap, "Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate," CN1884259A, 2006. [Online].
  • Anasazi Instruments, "Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate," Anasazi Instruments Technical Note, 2010. [Online]. Available: [Link]

  • A. Student, "Nitration of Methyl Benzoate," ResearchGate, 2016. [Online]. Available: [Link]

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Comparative

Comprehensive Comparison Guide: In Vitro vs. In Vivo Profiling of Methyl 2-amino-5-(propan-2-yl)benzoate Hydrochloride Derivatives

Executive Summary As a Senior Application Scientist navigating the complex landscape of drug development, selecting the right chemical precursor is the foundation of a successful clinical candidate. Methyl 2-amino-5-(pro...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the complex landscape of drug development, selecting the right chemical precursor is the foundation of a successful clinical candidate. Methyl 2-amino-5-(propan-2-yl)benzoate hydrochloride (also known as methyl 2-amino-5-isopropylbenzoate hydrochloride) is a highly privileged anthranilate ester building block1[1]. Its unique electronic and steric properties make it an ideal starting material for the cyclocondensation synthesis of the 6-isopropyl-1H-quinazoline-2,4-dione core. This core is the structural heart of potent maleimide-based Protein Kinase C (PKC) inhibitors, most notably Sotrastaurin (AEB071) 2[2].

This guide provides an objective, data-driven comparison of how these derivatives perform in controlled in vitro biochemical assays versus dynamic in vivo physiological models. By examining target engagement, cellular efficacy, and pharmacokinetics, we map the translational journey from a synthetic intermediate to a viable therapeutic for autoimmune diseases and malignancies like Chronic Lymphocytic Leukemia (CLL) 3[3].

Mechanistic Rationale & Pathway

The primary objective of synthesizing derivatives from this specific benzoate hydrochloride salt is to selectively inhibit novel and classical PKC isoforms (specifically α , β , and θ ). PKC θ is essential for T-cell activation via the NF- κ B pathway, while PKC β drives B-cell receptor (BCR) survival signaling in hematological cancers 4[4].

G Precursor Methyl 2-amino-5-(propan-2-yl)benzoate Hydrochloride Synthesis Chemical Synthesis (Cyclocondensation) Precursor->Synthesis Derivative PKC Inhibitor Derivative (e.g., AEB071 / Sotrastaurin) Synthesis->Derivative Target PKC Isoforms (α, β, θ) Derivative->Target Pathway NF-κB / T-Cell Receptor Signaling Blockade Target->Pathway Outcome Immunosuppression & Tumor Growth Inhibition Pathway->Outcome

Mechanistic pathway from precursor to biological outcome via PKC inhibition.

In Vitro Profiling: Target Engagement & Cellular Efficacy

Causality Behind Experimental Choices

When screening derivatives, in vitro assays must decouple target affinity from cellular permeability. We utilize a Scintillation Proximity Assay (SPA) for biochemical profiling because traditional ELISA-based kinase assays require multiple wash steps. Washing disrupts the binding equilibrium of highly potent, low-picomolar inhibitors like AEB071, leading to artificially inflated Ki​ values. SPA provides a continuous, homogeneous readout. Subsequently, PBMC (Peripheral Blood Mononuclear Cell) assays are employed to confirm that the derivative can penetrate the cell membrane and functionally inhibit downstream cytokine production (IL-2/TNF- α ).

Self-Validating Protocol: High-Throughput Kinase Inhibition (SPA)
  • Assay Preparation : Prepare a reaction buffer containing 20 mM Tris-HCl (pH 7.4), 5 mM MgCl 2​ , and 0.1% BSA to prevent non-specific plastic binding.

  • Enzyme & Substrate Addition : Dispense 100 pM of recombinant human PKC θ and 1 μ M of biotinylated lipid substrate into a 384-well plate.

  • Compound Titration : Dispense the synthesized derivative in a 10-point dose-response curve (0.01 nM to 10 μ M) using an acoustic liquid handler to eliminate solvent carryover effects.

  • Reaction Initiation: Initiate the kinase reaction by adding 1 μ M ATP spiked with 0.1 μ Ci [ γ

    33 P]ATP.
  • Incubation & Termination : Incubate at 22°C for 45 minutes. Terminate the reaction by adding Streptavidin-coated SPA beads suspended in 50 mM EDTA.

  • Validation & Readout : Measure the luminescent signal using a microplate scintillation counter.

    • Self-Validation Mechanism: The assay run is strictly gated by a Z'-factor calculation. Staurosporine is used as a positive control (100% inhibition) and DMSO as a vehicle control (0% inhibition). The data is only accepted if Z′>0.6 .

Data Presentation: In Vitro Performance Comparison

Data representative of the quinazolinyl-indolyl-maleimide series derived from the precursor.

CompoundPKC θ Ki​ (nM)PKC β Ki​ (nM)PBMC IL-2 IC 50​ (nM)Human Macrophage TNF- α IC 50​ (nM)
AEB071 (Lead) 0.220.64~10874
Analogue 32 0.350.81~125>500
Staurosporine (Control) 2.53.1N/A (Toxic)N/A (Toxic)

In Vivo Profiling: Pharmacokinetics & Disease Models

Causality Behind Experimental Choices

A critical failure point in drug development is the "Translational Cliff"—where in vitro potency fails to manifest as in vivo efficacy. For immunosuppressants targeting T-cells, standard plasma pharmacokinetics are insufficient. T-cells predominantly reside in secondary lymphoid organs. Therefore, quantifying lymphatic partitioning is the definitive metric for in vivo success. As demonstrated in preclinical studies, structurally similar derivatives (like Analogue 32) can possess identical in vitro profiles to AEB071 but fail entirely in vivo due to an inability to accumulate in the lymph nodes 2[2].

Self-Validating Protocol: Rodent PK & Lymphatic Distribution Workflow
  • Dosing : Administer the derivative to male Wistar rats via oral gavage at 10 mg/kg. Formulate the compound in a microemulsion (e.g., PEG400/Tween 80) to ensure uniform gastrointestinal solubilization.

  • Sampling : Collect serial blood samples via the tail vein at 0.5, 1, 2, 4, 8, and 24 hours post-dose. Euthanize a parallel cohort of animals at Tmax​ (typically 2 hours) to precisely excise the mesenteric and inguinal lymph nodes.

  • Sample Processing : Homogenize the lymph nodes in a 1:3 (w/v) ratio of cold PBS. Extract the analyte from both plasma and tissue homogenates using protein precipitation with cold acetonitrile containing a deuterated internal standard (e.g., AEB071-d6).

  • LC-MS/MS Quantification : Analyze the supernatant using a reverse-phase C18 column coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Validation & Analysis : Construct a calibration curve (1-5000 ng/mL).

    • Self-Validation Mechanism: The analytical run is validated only if interspersed Quality Control (QC) samples deviate by <15% from their nominal concentrations. Calculate the Lymph/Plasma concentration ratio to determine tissue penetration.

Data Presentation: In Vivo PK/PD Comparison

Evaluating the correlation between tissue exposure and efficacy in an acute contact dermatitis model.

CompoundPlasma AUC (ng·h/mL)Lymph Node Exposure (ng/g)Lymph/Plasma RatioEfficacy (Dermatitis Reduction)
AEB071 (Lead) 4,50018,0004.0>80%
Analogue 32 3,8001,1000.29<10%

Bridging the Gap: In Vitro vs. In Vivo Correlation (IVIVC)

The data clearly illustrates that while Methyl 2-amino-5-(propan-2-yl)benzoate hydrochloride is an exceptional precursor for generating high-affinity kinase binders, in vitro metrics alone are deceptive. Analogue 32 exhibits sub-nanomolar affinity for PKC θ but fails in vivo due to poor lymphatic distribution. Successful lead optimization requires a rigorous IVIVC workflow that filters out compounds with high metabolic clearance or poor tissue partitioning before they reach costly in vivo efficacy models.

IVIVC InVitro In Vitro Screening (IC50 < 5 nM) ADME ADME Profiling (Microsomal Stability, PPB) InVitro->ADME Fail1 High Clearance / Low Permeability ADME->Fail1 Fail InVivoPK In Vivo PK (Lymphatic Distribution) ADME->InVivoPK Pass Fail2 Poor Exposure InVivoPK->Fail2 Fail Efficacy In Vivo Efficacy (Disease Models) InVivoPK->Efficacy Pass

In vitro to in vivo correlation (IVIVC) workflow for screening PKC inhibitor derivatives.

References

  • BenchChem.
  • Wagner, J. et al. "The PKC inhibitor AEB071 may be a therapeutic option for psoriasis.
  • Chen, L. et al. "PKC-β as a therapeutic target in CLL: PKC inhibitor AEB071 demonstrates preclinical activity in CLL.
  • ACS Publications. "Structure–Activity Relationship and Pharmacokinetic Studies of Sotrastaurin (AEB071), a Promising Novel Medicine for Prevention of Graft Rejection and Treatment of Psoriasis." Journal of Medicinal Chemistry, 2011.

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Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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Reactant of Route 1
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